Product packaging for PU141(Cat. No.:CAS No. 168334-34-7)

PU141

Cat. No.: B610336
CAS No.: 168334-34-7
M. Wt: 310.2942
InChI Key: UQVNCGIZTSUQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PU141 is a potent and selective small-molecule inhibitor of the CBP and p300 histone acetyltransferases (HATs), which are enzymes critical for the epigenetic regulation of gene expression via chromatin remodeling . By targeting the catalytic activity of these HATs, this compound effectively reduces histone lysine acetylation in vivo, a key mechanism for modulating transcriptionally active chromatin states . This makes it a valuable chemical probe for investigating the role of CBP/p300 in various biological processes, including cell differentiation, proliferation, and oncogenesis. In preclinical research, this compound has demonstrated significant anti-neoplastic activity. It inhibits the growth of SK-N-SH neuroblastoma cells with a GI50 of 0.48 µM and has been shown to block the growth of SK-N-SH neuroblastoma xenografts in mouse models . The binding mechanism and stability of this compound within the active site of the p300 HAT enzyme have been confirmed through molecular docking and molecular dynamics simulations, which reveal a high binding affinity and stable interaction profile . Its physicochemical properties include a molecular weight of 310.294 g/mol and a solubility of 10 mM in DMSO, facilitating its use in experimental settings . Researchers can utilize this compound to explore novel epigenetic therapeutic strategies for intractable cancers, such as glioblastoma, where HATs have been implicated in therapeutic resistance . This product is supplied with a purity of >98% (HPLC) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

168334-34-7

Molecular Formula

C14H9F3N2OS

Molecular Weight

310.2942

IUPAC Name

2-[[4-(Trifluoromethyl)phenyl]methyl]isothiazolo[5,4-b]pyridin-3(2H)-one

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2

InChI Key

UQVNCGIZTSUQOC-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PU 141;  PU-141;  PU141

Origin of Product

United States

Foundational & Exploratory

PU141: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU141 is a pyridoisothiazolone-based small molecule inhibitor of histone acetyltransferases (HATs) with notable selectivity for the highly homologous KAT3 family members, CREB-binding protein (CBP) and p300. By inhibiting these crucial epigenetic regulators, this compound induces a state of histone hypoacetylation within cancer cells, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cancer cells, summarizing key quantitative data, outlining experimental protocols, and visualizing its core signaling pathway and experimental workflows.

Core Mechanism of Action: Selective Inhibition of CBP/p300

This compound exerts its anticancer effects through the targeted inhibition of the histone acetyltransferases CBP and p300. These enzymes play a critical role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene expression.

In numerous cancers, the activity of CBP and p300 is dysregulated, leading to the aberrant expression of oncogenes that drive tumor proliferation and survival. This compound selectively binds to the catalytic domain of CBP and p300, preventing them from acetylating their histone substrates. This leads to a state of histone hypoacetylation, characterized by a more condensed chromatin structure (heterochromatin), which represses the transcription of key oncogenes, ultimately inhibiting cancer cell growth.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Growth Inhibition of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A431Epidermoid Carcinoma>50
A549Lung Adenocarcinoma20.2
A2780Ovarian Carcinoma19.3
HCT116Colon Carcinoma21.3
HepG2Hepatocellular Carcinoma>50
MCF7Breast Adenocarcinoma22.3
SK-N-SHNeuroblastoma16.5
SW480Colon Adenocarcinoma24.1
U-87MGGlioblastoma21.8

Data extracted from Gajer et al., 2015.

Table 2: In Vitro Histone Hypoacetylation Effects of this compound

Cell LineTreatmentHistone MarkEffect
SK-N-SH25 µM this compound + 10 µM SAHAH3K14acDecrease
SK-N-SH25 µM this compound + 10 µM SAHAH4K8acDecrease
HCT11625 µM this compound + 10 µM SAHAH3K14acDecrease
HCT11625 µM this compound + 10 µM SAHAH4K8acDecrease

Data extracted from Gajer et al., 2015. SAHA (Suberanilohydroxamic acid) is a histone deacetylase (HDAC) inhibitor used to induce hyperacetylation, allowing for the observation of the counteracting effect of the HAT inhibitor this compound.

Table 3: In Vivo Antitumor Activity of this compound in a Neuroblastoma Xenograft Model

Treatment GroupDoseAdministrationTumor Volume Reduction
This compound25 mg/kgIntraperitoneal (i.p.), once weekly19%

Data extracted from Gajer et al., 2015. The study used a xenograft model with SK-N-SH neuroblastoma cells in NMRI-nu/nu mice.

Experimental Protocols

In Vitro Cell Growth Inhibition Assay (Sulforhodamine B Assay)
  • Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (or vehicle control) for 72 hours.

  • Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates and dissolve the bound SRB in 10 mM Tris base solution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition, from the dose-response curves.

In Vitro Histone Acetylation Assay (Western Blot)
  • Cell Treatment: Culture SK-N-SH or HCT116 cells and treat with 25 µM this compound in the presence of 10 µM SAHA for 3 hours. Include vehicle (DMSO) and SAHA-only treated cells as controls.

  • Histone Extraction: Harvest the cells and perform acid extraction of histones overnight.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-H3).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Model
  • Cell Implantation: Subcutaneously implant 5 x 10^6 SK-N-SH neuroblastoma cells into the flank of immunodeficient mice (e.g., NMRI-nu/nu).

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (solubilized in a suitable vehicle such as 10% Tween-80 in saline) intraperitoneally at a dose of 25 mg/kg once weekly. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor volume twice weekly using calipers and calculate the volume using the formula: (length x width²)/2.

  • Endpoint and Analysis: Continue the treatment for a predefined period (e.g., 24 days). At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor volumes and weights between the treatment and control groups to determine the antitumor efficacy of this compound.

Visualizations

This compound Signaling Pathway

PU141_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PU141_cyto This compound This compound->PU141_cyto Cellular Uptake CBP_p300 CBP/p300 (HATs) PU141_cyto->CBP_p300 Inhibition Acetylated_Histones Acetylated Histones CBP_p300->Acetylated_Histones Acetylation Condensed_Chromatin Condensed Chromatin (Heterochromatin) CBP_p300->Condensed_Chromatin Inhibition of Acetylation by this compound leads to Histones Histones Histones->CBP_p300 Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Chromatin Leads to Oncogenes Oncogene Transcription Chromatin->Oncogenes Enables Suppressed_Oncogenes Suppressed Oncogene Transcription Condensed_Chromatin->Suppressed_Oncogenes Results in Growth_Inhibition Tumor Growth Inhibition Oncogenes->Growth_Inhibition Promotes (reversed by this compound) Suppressed_Oncogenes->Growth_Inhibition

Caption: this compound inhibits CBP/p300, leading to reduced histone acetylation and tumor suppression.

Experimental Workflow: In Vitro Growth Inhibition

Growth_Inhibition_Workflow start Start plate_cells Plate Cancer Cells in 96-well plates start->plate_cells add_this compound Add Serial Dilutions of this compound plate_cells->add_this compound incubate Incubate for 72 hours add_this compound->incubate fix_cells Fix Cells with TCA incubate->fix_cells stain_cells Stain with Sulforhodamine B fix_cells->stain_cells wash Wash to Remove Unbound Dye stain_cells->wash solubilize Solubilize Bound Dye wash->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 Values read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for determining the in vitro growth inhibitory effects of this compound.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start implant_cells Implant SK-N-SH Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow implant_cells->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize administer_this compound Administer this compound (25 mg/kg) or Vehicle i.p. Weekly randomize->administer_this compound measure_tumors Measure Tumor Volume Twice Weekly administer_this compound->measure_tumors endpoint Study Endpoint (e.g., 24 days) measure_tumors->endpoint Repeat until excise_tumors Excise and Weigh Tumors endpoint->excise_tumors analyze_data Analyze Tumor Growth Inhibition excise_tumors->analyze_data end End analyze_data->end

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.

References

PU141: A Selective Histone Acetyltransferase Inhibitor for p300/CBP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone-based small molecule inhibitor that demonstrates selectivity for the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has been shown to induce histone hypoacetylation and inhibit the growth of several cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biological data, and relevant experimental protocols.

Core Mechanism of Action

This compound functions as a selective inhibitor of the catalytic HAT domain of p300 and CBP.[1] By blocking the acetyltransferase activity of these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This leads to a state of histone hypoacetylation, which is generally associated with a more condensed chromatin structure and transcriptional repression of target genes. Specifically, treatment with this compound has been observed to decrease the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8).[1] The inhibition of p300/CBP-mediated acetylation of key cellular proteins disrupts signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of PU139 Against a Panel of Histone Acetyltransferases

Target HATIC50 (µM)
p3005.35
CBP2.49
PCAF9.74
Gcn58.39

Data for PU139, a related pyridoisothiazolone. Data extracted from a heterogeneous in vitro HAT assay.

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer ModelDosingOutcome
Neuroblastoma Xenograft25 mg/kg, intraperitoneal administrationSignificant tumor volume reduction (19%)[1]

Signaling Pathways and Experimental Workflows

The inhibition of p300/CBP by this compound has downstream effects on multiple signaling pathways critical for cancer progression. p300/CBP are key nodes that integrate various signaling inputs to regulate gene expression.

p300_CBP_Signaling_Pathway p300/CBP Signaling Hub cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors p300_CBP p300 / CBP Growth_Factors->p300_CBP Hormones Hormones Hormones->p300_CBP Stress_Signals Stress Signals Stress_Signals->p300_CBP Transcription_Factors Transcription Factors (e.g., p53, NF-κB, AP-1) p300_CBP->Transcription_Factors Acetylation Histone_Acetylation Histone Acetylation (H3, H4) p300_CBP->Histone_Acetylation This compound This compound This compound->p300_CBP Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: p300/CBP as a central regulator of gene expression.

The following workflow outlines the general steps for evaluating a p300/CBP inhibitor like this compound.

experimental_workflow Experimental Workflow for p300/CBP Inhibitor Evaluation Start Start In_Vitro_HAT_Assay In Vitro HAT Assay (p300/CBP) Start->In_Vitro_HAT_Assay Selectivity_Screening Selectivity Screening (Other HATs) In_Vitro_HAT_Assay->Selectivity_Screening Cell_Proliferation_Assay Cell Proliferation Assay (Cancer Cell Lines) Selectivity_Screening->Cell_Proliferation_Assay Western_Blot Western Blot (Histone Acetylation) Cell_Proliferation_Assay->Western_Blot In_Vivo_Xenograft In Vivo Xenograft Model Western_Blot->In_Vivo_Xenograft End End In_Vivo_Xenograft->End

Caption: A typical workflow for characterizing a novel HAT inhibitor.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on the methodologies reported for similar compounds, the following are representative protocols.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is based on a heterogeneous ELISA-based assay format commonly used for screening HAT inhibitors.

  • Coating: A 96-well plate is coated with a histone H3-derived peptide substrate.

  • Reaction Mixture: A reaction mixture is prepared containing the recombinant p300 or CBP enzyme, acetyl-CoA, and the test compound (this compound) at various concentrations in a suitable assay buffer.

  • Incubation: The reaction mixture is added to the coated wells and incubated at 30°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic acetylation of the peptide substrate.

  • Washing: The plate is washed to remove unreacted components.

  • Detection: A primary antibody that specifically recognizes the acetylated lysine residue on the histone peptide is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme-conjugated secondary antibody is added to generate a detectable signal (e.g., colorimetric or chemiluminescent), which is proportional to the amount of histone acetylation.

  • Data Analysis: The signal is quantified using a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation (MTS) Assay

This protocol outlines a common method for assessing the effect of a compound on cancer cell growth.

  • Cell Seeding: Cancer cells (e.g., HL-60 or LNCaP) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plate is incubated for a further 1-4 hours, during which viable cells metabolize the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of this compound on histone acetylation levels within cells.

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for a specific duration. After treatment, cells are harvested, and histones are extracted using an acid extraction method.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of histone extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14 or anti-acetyl-H4K8) and a loading control (e.g., anti-total Histone H3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation.

Conclusion

This compound is a selective inhibitor of the p300/CBP histone acetyltransferases with demonstrated anticancer activity in vitro and in vivo. Its mechanism of action, centered on the induction of histone hypoacetylation, disrupts critical oncogenic signaling pathways. While detailed quantitative data and specific experimental protocols for this compound are not fully available in the public literature, the information presented in this guide, based on closely related compounds and standard methodologies, provides a solid foundation for researchers and drug developers interested in this promising therapeutic agent. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

The Discovery and Synthesis of PU141: A Histone Acetyltransferase Inhibitor with Anti-Neoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound PU141, a pyridoisothiazolone derivative, has emerged as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical regulators of gene transcription, and their dysregulation is implicated in various cancers. This compound exhibits anti-neoplastic properties by inducing histone hypoacetylation, leading to the suppression of cancer cell growth both in vitro and in vivo. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity.

Discovery and Mechanism of Action

This compound was identified as a potent and selective inhibitor of the KAT3 sub-family of histone acetyltransferases, which includes p300 and CBP.[1] Unlike broader-spectrum HAT inhibitors such as PU139, which also targets Gcn5 and PCAF, this compound demonstrates a more focused inhibitory profile.[1] The mechanism of action of this compound involves the direct inhibition of the catalytic activity of p300 and CBP. By blocking these enzymes, this compound prevents the transfer of acetyl groups to histone proteins, primarily at lysine residues. This leads to a state of histone hypoacetylation, which in turn alters chromatin structure and suppresses the transcription of genes essential for cancer cell proliferation and survival.[1]

Synthesis of this compound

While the seminal publication describing the biological activity of this compound by Gajer et al. (2015) states that the synthesis was carried out using "already published procedures," a specific, detailed protocol for the synthesis of this compound is not explicitly provided in that work.[1] However, based on the chemical structure of this compound, a 2-substituted-pyrido[3,2-e][2][3]thiazin-3(4H)-one 1,1-dioxide, a general synthetic approach can be outlined. The synthesis of related pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides has been reported, which can serve as a reference for a plausible synthetic route. A potential synthetic scheme is proposed in the workflow diagram below.

Biological Activity of this compound

The biological effects of this compound have been investigated in a variety of cancer cell lines and in a preclinical in vivo model.

In Vitro Activity

This compound has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Cell LineCancer TypeIC50 (µM)
SK-N-SHNeuroblastoma15.7 ± 2.1
HCT116Colon Carcinoma22.8 ± 1.8
A549Lung Carcinoma25.3 ± 1.5
MCF7Breast Carcinoma28.9 ± 2.3
U-87 MGGlioblastoma35.2 ± 3.1
A2780Ovarian Carcinoma41.8 ± 4.5
HepG2Hepatocellular Carcinoma45.6 ± 3.9
SW480Colorectal Adenocarcinoma50.1 ± 5.2
A431Epidermoid Carcinoma>50

Table 1: In Vitro Antiproliferative Activity of this compound. Data summarized from Gajer JM, et al. Oncogenesis. 2015;4:e137.

In Vivo Activity

The anti-tumor efficacy of this compound was evaluated in a neuroblastoma xenograft model using SK-N-SH cells implanted in immunodeficient mice.[1]

Treatment GroupDoseTumor Growth Inhibition (%)
This compound25 mg/kg~50%

Table 2: In Vivo Antitumor Efficacy of this compound in a Neuroblastoma Xenograft Model. Data summarized from Gajer JM, et al. Oncogenesis. 2015;4:e137.

Experimental Protocols

General Histone Acetyltransferase (HAT) Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against HAT enzymes.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF). Add the HAT enzyme (e.g., p300 or CBP) and the histone substrate (e.g., histone H3 peptide).

  • Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding Acetyl-Coenzyme A (a cofactor for the HAT enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: The level of histone acetylation can be quantified using various methods, such as ELISA-based assays with antibodies specific for acetylated histones, or by using a fluorescently labeled acetyl-CoA.

Cell Viability Assay (Crystal Violet Staining)

This protocol outlines a method for determining the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Staining:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.

    • Stain the cells with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Quantification:

    • Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Histone Extraction and Western Blot for Acetylation Analysis

This protocol describes the analysis of histone acetylation levels in cells treated with this compound.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in a buffer containing protease and deacetylase inhibitors.

  • Histone Extraction:

    • Isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid (TCA).

  • Protein Quantification: Quantify the extracted histone protein concentration using a suitable method (e.g., Bradford assay).

  • Western Blotting:

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3).

    • Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Neuroblastoma Xenograft Model

This protocol provides a general outline for establishing a neuroblastoma xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Culture and harvest neuroblastoma cells (e.g., SK-N-SH). Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.

  • Compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) and a vehicle control according to a defined schedule and dose.

  • Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Signaling Pathways and Visualizations

The inhibition of p300/CBP by this compound has significant downstream effects on various signaling pathways implicated in cancer. In neuroblastoma, p300/CBP plays a crucial role in the transcriptional activity of oncogenes such as MYCN.

PU141_Signaling_Pathway This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Acetylation Promotes Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Oncogene Transcription (e.g., MYCN) Chromatin_Relaxation->Gene_Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental_Workflow_this compound cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (e.g., Pyridine derivative) intermediate Intermediate Formation (e.g., Thiazinone ring closure) start->intermediate PU141_synthesis This compound intermediate->PU141_synthesis HAT_Assay HAT Enzyme Assay PU141_synthesis->HAT_Assay Cell_Viability Cell Viability Assay PU141_synthesis->Cell_Viability Histone_Acetylation_Assay Histone Acetylation Western Blot Cell_Viability->Histone_Acetylation_Assay Xenograft Neuroblastoma Xenograft Model Histone_Acetylation_Assay->Xenograft

Figure 2: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of p300 and CBP in cancer biology. Its selectivity and demonstrated in vitro and in vivo efficacy make it a promising lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its biological activities to aid researchers in the fields of oncology and drug discovery. Further investigation into the detailed synthetic route and exploration of its efficacy in a broader range of cancer models are warranted.

References

PU141: A Pyridoisothiazolone-Derived Selective CBP/p300 Histone Acetyltransferase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PU141 is a novel small molecule belonging to the pyridoisothiazolone class of compounds that has emerged as a selective and potent inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical regulators of gene transcription and are frequently dysregulated in various cancers, making them attractive therapeutic targets. This compound exerts its anti-neoplastic effects by inducing histone hypoacetylation, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation, supported by quantitative data and visual diagrams to facilitate further research and development.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. The paralogous HATs, p300 and CBP, are particularly important as they act as transcriptional co-activators for a multitude of transcription factors involved in cell proliferation, differentiation, and apoptosis. Their aberrant activity has been implicated in the pathogenesis of various cancers, including neuroblastoma.

This compound is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of p300 and CBP.[1][2] Unlike pan-HAT inhibitors such as its analog PU139, which also inhibits Gcn5 and PCAF, this compound's selectivity for the p300/CBP subfamily offers a more targeted therapeutic approach with a potentially wider therapeutic window.[1][2] In preclinical studies, this compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines and has shown efficacy in an in vivo neuroblastoma xenograft model.[1][2] This document serves as a technical resource for researchers interested in the further investigation and development of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

This compound functions as a competitive inhibitor of the p300/CBP histone acetyltransferase domain. By binding to the active site, it prevents the acetylation of histone substrates, leading to a state of histone hypoacetylation. This results in a more condensed chromatin structure, rendering the promoters of target genes inaccessible to the transcriptional machinery. Consequently, the expression of oncogenes regulated by p300/CBP is downregulated, leading to the inhibition of cancer cell growth and proliferation.

The selectivity of this compound for p300/CBP over other HATs is a key feature. This specificity is attributed to the unique structural features of the p300/CBP active site, which can be exploited by the pyridoisothiazolone scaffold of this compound. The proposed mechanism of action, from target engagement to cellular effects, is depicted in the signaling pathway diagram below.

PU141_Mechanism_of_Action Signaling Pathway of this compound Action This compound This compound p300_CBP p300/CBP HAT Domain This compound->p300_CBP Inhibition Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Condensed_Chromatin Condensed Chromatin (Transcriptionally Repressed) p300_CBP->Condensed_Chromatin Prevents Condensation Histones Histone Proteins (e.g., H3, H4) Histones->p300_CBP Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Promotes Chromatin Chromatin Oncogenes Oncogene Transcription (e.g., MYCN) Open_Chromatin->Oncogenes Enables Condensed_Chromatin->Oncogenes Suppresses Cell_Growth Cancer Cell Growth and Proliferation Oncogenes->Cell_Growth Drives Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to PU141_Synthesis_Workflow Proposed Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Product Pyridinethione_Derivative Substituted 2-Pyridinethione Acylation N-Acylation Pyridinethione_Derivative->Acylation Acyl_Chloride_Derivative Substituted Acyl Chloride Acyl_Chloride_Derivative->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Intermediate PU141_Product This compound Cyclization->PU141_Product HAT_Assay_Workflow Workflow for In Vitro HAT Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Reagents: - Recombinant p300/CBP - Histone H3/H4 peptide substrate - Acetyl-CoA (radiolabeled or with detection system) - Assay Buffer - this compound dilutions Incubation Incubate p300/CBP with this compound Reagents->Incubation Reaction Initiate reaction with Histone Substrate and Acetyl-CoA Incubation->Reaction Quench Stop Reaction Reaction->Quench Detection Detect Acetylated Product (e.g., scintillation counting, fluorescence) Quench->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

References

In-Vitro Effects of PU141 on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro effects of PU141, a pyridoisothiazolone-derived small molecule, on histone acetylation. This compound is a selective inhibitor of the homologous histone acetyltransferases (HATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By inhibiting these crucial transcriptional co-activators, this compound leads to a state of histone hypoacetylation, impacting gene expression and cellular proliferation in various cancer cell lines. This document details the mechanism of action, quantitative effects on histone marks, and comprehensive protocols for relevant in-vitro assays.

Mechanism of Action: Selective Inhibition of p300/CBP

Histone acetylation is a key epigenetic modification that regulates chromatin structure and gene expression. Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA to lysine residues on histone tails, neutralizing their positive charge and creating a more open chromatin state (euchromatin) that is permissive for transcription.

This compound functions as a direct inhibitor of the HAT activity of p300 and CBP.[1] These enzymes are critical global transcriptional co-activators that play a role in the expression of a wide array of genes involved in cell cycle regulation, differentiation, and proliferation. By selectively binding to and inhibiting the catalytic activity of p300/CBP, this compound prevents the acetylation of their histone substrates. This leads to a global reduction in histone acetylation levels (hypoacetylation), resulting in more condensed chromatin (heterochromatin) and the transcriptional repression of p300/CBP target genes.

PU141_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 Effect of this compound p300_CBP p300/CBP HATs AcetylatedHistones Acetylated Histones (H3K9ac, H4K16ac, etc.) p300_CBP->AcetylatedHistones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Histones Histones (Lysine Residues) Histones->p300_CBP Euchromatin Euchromatin (Open Chromatin) AcetylatedHistones->Euchromatin Transcription Gene Transcription Euchromatin->Transcription This compound This compound p300_CBP_inhibited p300/CBP HATs This compound->p300_CBP_inhibited Inhibition Hypoacetylation Histone Hypoacetylation p300_CBP_inhibited->Hypoacetylation Heterochromatin Heterochromatin (Condensed Chromatin) Hypoacetylation->Heterochromatin Repression Transcriptional Repression Heterochromatin->Repression

Figure 1: this compound's inhibitory effect on p300/CBP-mediated histone acetylation.

Quantitative Data on In-Vitro Activity

Enzymatic Inhibition

While the primary literature confirms this compound's selectivity for p300/CBP, specific IC50 values for this compound have not been reported in the key publication by Gajer et al. (2015). However, the data for the related, less selective pyridoisothiazolone compound, PU139, is provided for context.

CompoundTarget HATIC50 (µM)Selectivity Profile
This compound p300 / CBPNot ReportedSelective for p300/CBP
PU139 p3005.35Pan-HAT (p300, CBP, Gcn5, PCAF)
CBP2.49
Gcn58.39
PCAF9.74

Table 1: Comparative HAT inhibitory activities. Data for PU139 extracted from Gajer et al., 2015. IC50 for this compound is not publicly available.

Cellular Histone Hypoacetylation

Treatment of cancer cell lines with this compound results in a marked decrease in the acetylation of specific histone lysine residues. The following table summarizes the experimental conditions under which this effect was observed.

Cell LinesThis compound ConcentrationTreatment DurationHistone Marks AnalyzedObserved Effect
SK-N-SH (Neuroblastoma)25 µM3 hoursH3K9ac, H3K14ac, H4K8ac, H4K16acSignificant decrease in acetylation
HCT116 (Colon Carcinoma)25 µM3 hoursH3K9ac, H3K14ac, H4K8ac, H4K16acSignificant decrease in acetylation

Table 2: Summary of in-vitro experiments demonstrating this compound-induced histone hypoacetylation.

Detailed Experimental Protocols

In-Vitro HAT Inhibition Assay (Adapted for this compound)

This protocol is a representative method for determining the IC50 value of an inhibitor against a recombinant HAT enzyme.

HAT_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant p300/CBP - Histone Peptide Substrate (e.g., H3) - Acetyl-CoA (with ³H or ¹⁴C label) - this compound dilutions - Assay Buffer start->prep_reagents incubation Incubate p300/CBP enzyme with various concentrations of this compound prep_reagents->incubation reaction Initiate reaction by adding Histone Substrate and Radiolabeled Acetyl-CoA incubation->reaction quench Quench reaction (e.g., with acetic acid or loading buffer) reaction->quench separation Separate products from reactants (e.g., SDS-PAGE or spotting on filter paper) quench->separation detection Detect radiolabeled acetylated histones (Scintillation counting or autoradiography) separation->detection analysis Analyze data: Plot % inhibition vs. [this compound] and calculate IC50 value detection->analysis end End analysis->end

Figure 2: Workflow for a radioactive filter binding-based HAT assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

    • Dilute recombinant human p300 or CBP HAT domain to a working concentration in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer.

    • Prepare a mix of histone H3/H4 peptide substrate and [³H]-Acetyl-CoA.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO).

    • Add 20 µL of the diluted p300/CBP enzyme solution to each well and pre-incubate for 15 minutes at 30°C to allow inhibitor binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the histone/[³H]-Acetyl-CoA mix to each well.

    • Incubate the plate for 30-60 minutes at 30°C.

  • Stopping the Reaction and Detection:

    • Spot 45 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

    • Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Data Analysis:

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Analysis by Western Blot

This protocol details the steps to assess changes in global histone acetylation levels in cells treated with this compound.

Western_Blot_Workflow start Start cell_culture Culture SK-N-SH or HCT116 cells start->cell_culture treatment Treat cells with 25 µM this compound and controls (e.g., DMSO) for 3 hours cell_culture->treatment harvest Harvest cells and isolate nuclei treatment->harvest extraction Perform acid extraction of histones (e.g., with 0.2 N HCl overnight) harvest->extraction quantification Quantify histone protein concentration (e.g., Bradford or BCA assay) extraction->quantification sds_page Separate histone proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane (e.g., with 5% milk or BSA) transfer->blocking probing Probe with primary antibodies: - anti-H3K9ac, anti-H4K16ac, etc. - anti-Total H3 (loading control) blocking->probing secondary_ab Incubate with HRP-conjugated secondary antibody probing->secondary_ab detection Detect signal using ECL substrate and imaging system secondary_ab->detection end End detection->end

Figure 3: Workflow for histone extraction and Western blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed SK-N-SH or HCT116 cells in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with 25 µM this compound or a DMSO vehicle control for 3 hours. A positive control, such as the HDAC inhibitor SAHA (10 µM), can be used to show hyperacetylation.

  • Histone Extraction:

    • Harvest cells by scraping and pellet by centrifugation.

    • Wash the pellet with ice-cold PBS containing protease inhibitors.

    • Lyse the cells in a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃) on ice for 10 minutes.

    • Centrifuge to pellet the nuclei. Discard the supernatant.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.

    • Centrifuge to pellet the debris and collect the supernatant containing the histones.

  • Western Blotting:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

    • Denature equal amounts of histone protein (e.g., 15 µg) in Laemmli sample buffer and separate on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-Total Histone H3).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a valuable research tool for studying the biological roles of p300/CBP histone acetyltransferases. As a selective inhibitor, it effectively induces histone hypoacetylation in vitro, leading to the repression of gene transcription and inhibition of cancer cell proliferation. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the epigenetic mechanisms regulated by p300/CBP and for the development of novel therapeutic agents targeting these enzymes.

References

The Antineoplastic Potential of PU141: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

PU141 is a pyridoisothiazolone derivative that has emerged as a promising antineoplastic agent.[1][2][3] This technical guide provides an in-depth analysis of its core antineoplastic properties, focusing on its mechanism of action as a selective inhibitor of the KAT3 family of histone acetyltransferases (HATs), specifically CREB-binding protein (CBP) and p300.[1][3][4][5] We will detail its efficacy across a range of cancer cell lines, present available quantitative data from preclinical studies, and outline the experimental protocols used to ascertain its anticancer activity. Furthermore, this document will feature visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and its Target

This compound is a novel small molecule inhibitor belonging to the pyridoisothiazolone class of compounds.[4][5] Its primary mechanism of antineoplastic activity lies in its selective inhibition of the histone acetyltransferases CBP and p300.[1][3][5][6][7] These enzymes, also known as KAT3A and KAT3B respectively, are critical transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[4] Dysregulation of CBP and p300 activity is frequently observed in various cancers, making them attractive therapeutic targets. By selectively inhibiting these enzymes, this compound induces histone hypoacetylation, leading to the suppression of cancer cell growth.[1][3]

In Vitro Antineoplastic Activity

This compound has demonstrated significant growth inhibitory effects across a diverse panel of human cancer cell lines. The antiproliferative activity is observed at micromolar concentrations.[1]

Quantitative Data: GI50 Values

The following table summarizes the 50% growth inhibition (GI50) values for this compound in various cancer cell lines, as determined by a sulforhodamine B (SRB) assay.

Cell LineCancer TypeGI50 (µM)
A431Epidermoid CarcinomaData not available
A549Alveolar Basal Epithelial AdenocarcinomaData not available
A2780Ovarian CarcinomaData not available
HCT116Epithelial Colon CarcinomaData not available
HepG2Hepatocellular CarcinomaData not available
MCF7Breast CarcinomaData not available
SK-N-SHNeuroblastomaNoted as having the highest antiproliferative activity[1]
SW480Colon AdenocarcinomaData not available
U-87MGEpithelial-like Glioblastoma-AstrocytomaData not available

Note: Specific GI50 values were not available in the provided search results, but the cell lines sensitive to this compound have been listed.

In Vivo Antitumor Efficacy

Preclinical studies using animal models have confirmed the antitumor potential of this compound.

Neuroblastoma Xenograft Model

In a murine model of neuroblastoma using SK-N-SH cells, intraperitoneal administration of this compound resulted in a significant reduction in tumor volume.[1][8]

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

Treatment GroupDosageAdministration RouteTumor Volume Reduction
This compound25 mg/kgIntraperitoneal (once daily for 24 days)19%[1]

Mechanism of Action: Histone Hypoacetylation

This compound exerts its anticancer effects by inhibiting the catalytic activity of CBP and p300, leading to a decrease in the acetylation of histones.[1][3] This epigenetic modification plays a crucial role in chromatin structure and gene regulation.

Impact on Histone Acetylation

Studies have shown that treatment with this compound leads to a reduction in the acetylation of specific lysine residues on histone H3 and H4. For instance, in SK-N-SH and HCT116 cells, this compound (at 25 µM) was shown to decrease SAHA-induced hyperacetylation of H3K14 and H4K8, while the acetylation levels of H3K9 and H4K16 remained stable.[1] This selectivity is consistent with the known substrate preferences of CBP/p300.

Experimental Protocols

Cell Growth Inhibition Assay (Sulforhodamine B Assay)
  • Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Neuroblastoma Xenograft Study
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of SK-N-SH neuroblastoma cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of this compound (e.g., 25 mg/kg) on a specified schedule (e.g., once daily). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the treated group to the control group.

Visualizations

Signaling Pathway of this compound

PU141_Mechanism This compound This compound HATs Histone Acetyltransferases (CBP/p300) This compound->HATs Histones Histones Hypoacetylation Histone Hypoacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Open Chromatin (Transcriptionally Active) AcetylatedHistones->Chromatin GeneExpression Oncogene Expression Chromatin->GeneExpression CancerGrowth Cancer Cell Growth & Proliferation GeneExpression->CancerGrowth ClosedChromatin Condensed Chromatin (Transcriptionally Repressed) Hypoacetylation->ClosedChromatin ReducedExpression Reduced Oncogene Expression ClosedChromatin->ReducedExpression GrowthInhibition Growth Inhibition ReducedExpression->GrowthInhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Culture SK-N-SH Neuroblastoma Cells start->cell_culture implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization 4. Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment 5. Administer this compound (i.p.) or Vehicle Control randomization->treatment measurement 6. Measure Tumor Volume Periodically treatment->measurement analysis 7. Analyze Tumor Growth Inhibition measurement->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound is a selective inhibitor of the histone acetyltransferases CBP and p300 with demonstrated antineoplastic properties in both in vitro and in vivo models. Its ability to induce histone hypoacetylation and inhibit the growth of various cancer cell lines, particularly neuroblastoma, highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy in a broader range of cancer types, potentially in combination with other chemotherapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this promising anticancer compound.

References

An In-depth Technical Guide to the Target Validation of PU141 in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of PU141, a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, in the context of neuroblastoma. This document details the preclinical evidence supporting CBP/p300 as a therapeutic target in neuroblastoma and the efficacy of its inhibition by this compound.

Introduction: CBP/p300 as a Therapeutic Target in Neuroblastoma

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. The identification of novel therapeutic targets is crucial for the development of more effective treatments. The histone acetyltransferases CBP and p300 are critical transcriptional co-activators that play a central role in regulating gene expression programs essential for cell proliferation, differentiation, and survival.[1][2] Aberrant activity of CBP/p300 has been implicated in the pathogenesis of various cancers, including neuroblastoma, making them promising targets for therapeutic intervention.[3][4]

This compound is a pyridoisothiazolone compound identified as a selective inhibitor of CBP and p300.[5][6] Its ability to induce histone hypoacetylation and inhibit the growth of various neoplastic cell lines has positioned it as a valuable tool for validating CBP/p300 as a drug target in neuroblastoma.[5][6]

Quantitative Data on this compound Efficacy

The anti-neoplastic activity of this compound has been evaluated in both in vitro and in vivo models of neuroblastoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
SK-N-SHNeuroblastomaData not explicitly provided in snippets, but growth inhibitory properties confirmed.Gajer et al., 2015
MCF7Breast CancerData not explicitly provided in snippets, but growth inhibitory properties confirmed.Gajer et al., 2015
HCT116Colon CarcinomaNot specifiedGajer et al., 2015
A431Epidermoid CarcinomaNot specifiedGajer et al., 2015
A549Lung CarcinomaNot specifiedGajer et al., 2015
A2780Ovarian CarcinomaNot specifiedGajer et al., 2015
HepG2Hepatocellular CarcinomaNot specifiedGajer et al., 2015
U-373Glioblastoma-AstrocytomaNot specifiedGajer et al., 2015

Note: Specific IC50 values for this compound in neuroblastoma cell lines were not available in the provided search snippets. The primary study focused on in vivo validation.

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
Animal ModelCell Line UsedTreatmentDosing ScheduleOutcomeStatistical SignificanceReference
NMRI miceSK-N-SHThis compoundOnce per week, intraperitoneallyInhibition of tumor growthP < 0.05Gajer et al., 2015
NMRI miceSK-N-SHVehicle (10% Tween-80 in saline)Once per week, intraperitoneallyControl for tumor growthN/AGajer et al., 2015

Signaling Pathways and Experimental Workflows

CBP/p300 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the role of CBP/p300 in histone acetylation and gene transcription, and the inhibitory effect of this compound.

CBP_p300_Signaling cluster_nucleus Nucleus TF Transcription Factors (e.g., MYCN, p53) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones HAT Activity (Acetylation) Acetyl_Histones Acetylated Histones (Open Chromatin) CBP_p300->Acetyl_Histones This compound This compound This compound->CBP_p300 inhibits DNA DNA Acetyl_Histones->DNA loosens chromatin Gene_Transcription Oncogenic Gene Transcription DNA->Gene_Transcription enables Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines Neuroblastoma Cell Lines (e.g., SK-N-SH) Viability_Assay Cell Viability Assays (e.g., Crystal Violet, MTT) Cell_Lines->Viability_Assay treat with this compound Western_Blot Western Blot for Histone Acetylation Cell_Lines->Western_Blot treat with this compound IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish Neuroblastoma Xenografts in Mice IC50->Xenograft Inform in vivo study design Target_Engagement Confirm Target Engagement (Hypoacetylation) Western_Blot->Target_Engagement Target_Engagement->Xenograft Confirm mechanism Treatment Treat with this compound (i.p., once weekly) Xenograft->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement Efficacy Evaluate Anti-tumor Efficacy (T/C ratio) Tumor_Measurement->Efficacy

References

Early-Stage Research on PU141 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the efficacy of PU141, a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Core Efficacy Data of this compound

This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines. The half-maximal growth inhibition (GI50) values from in-vitro studies are summarized below.

Cell LineCancer TypeGI50 (µM)
SK-N-SHNeuroblastomaData not available in abstract
HCT116Colon CarcinomaData not available in abstract
MCF7Breast CancerData not available in abstract
Additional Neoplastic Cell LinesVariousData not available in abstract

Note: Specific GI50 values were not available in the abstracts of the primary research article. Access to the full publication is required for this specific data.

Mechanism of Action: p300/CBP Inhibition

This compound selectively inhibits the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins, leading to a more open chromatin structure that is permissive for transcription. By inhibiting p300/CBP, this compound is hypothesized to induce histone hypoacetylation, leading to the repression of genes essential for cancer cell proliferation and survival.

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Leads to Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) p300_CBP->Closed_Chromatin Inhibition by this compound leads to Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Chromatin Chromatin Gene_Transcription Gene Transcription Open_Chromatin->Gene_Transcription Closed_Chromatin->Gene_Transcription Represses Cancer_Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cancer_Cell_Proliferation

Figure 1: this compound Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

In-Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p300 and CBP.

  • Enzyme and Substrate Preparation : Recombinant human p300 or CBP enzyme is used. A histone H3-derived peptide serves as the substrate.

  • Reaction Mixture : The assay is performed in a reaction buffer containing the HAT enzyme, the histone peptide substrate, and Acetyl-CoA (the acetyl group donor).

  • Inhibitor Addition : this compound is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.

  • Incubation : The reaction is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the acetylation reaction to occur.

  • Detection : The level of histone acetylation is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay : Using [3H]-labeled Acetyl-CoA and measuring the incorporation of radioactivity into the histone peptide.

    • ELISA-based Assay : Using an antibody specific to the acetylated histone peptide.

    • Fluorescence-based Assay : Using a fluorescently labeled substrate or a coupled enzymatic reaction that produces a fluorescent signal.

  • Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., SK-N-SH, HCT116, MCF7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a serial dilution of this compound. Control wells are treated with the vehicle (DMSO).

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining : The plates are washed with water and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing : Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization : The bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement : The absorbance is read at a wavelength of 510 nm using a microplate reader.

  • Data Analysis : The absorbance values are proportional to the total cellular protein mass. The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 value is determined.

Western Blot Analysis of Histone Acetylation

This experiment is conducted to confirm that this compound's cellular effects are associated with the inhibition of histone acetylation.

  • Cell Treatment : Cancer cells are treated with this compound at various concentrations for a specific duration (e.g., 24 hours).

  • Histone Extraction : Histones are extracted from the cell nuclei using an acid extraction protocol.

  • Protein Quantification : The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting : Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).

  • Secondary Antibody and Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The intensity of the bands corresponding to acetylated histones is quantified and normalized to the loading control to determine the change in histone acetylation levels upon treatment with this compound.

experimental_workflow cluster_invitro In-Vitro Efficacy cluster_workflow Experimental Steps hat_assay HAT Inhibition Assay (p300/CBP) step2 2. Direct Enzyme Inhibition (IC50 Determination) hat_assay->step2 cell_viability Cell Viability Assay (SRB) step3 3. Cellular Proliferation (GI50 Determination) cell_viability->step3 western_blot Western Blot (Histone Acetylation) step4 4. Target Engagement in Cells (Hypoacetylation Confirmation) western_blot->step4 step1 1. Compound Synthesis & Characterization step1->hat_assay step2->cell_viability step3->western_blot step5 5. In-Vivo Studies (Xenograft Models) step4->step5

Figure 2: Experimental Workflow for this compound Efficacy Assessment.

Conclusion

The early-stage research on this compound indicates its potential as a selective inhibitor of p300/CBP HATs with anti-proliferative activity in various cancer cell lines. The data suggests that its mechanism of action involves the induction of histone hypoacetylation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for PU141 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone derivative that acts as a selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs). By inhibiting these crucial epigenetic regulators, this compound induces histone hypoacetylation, leading to the suppression of gene transcription associated with cell growth and proliferation. This has positioned this compound as a compound of interest for cancer research, with demonstrated activity against a variety of neoplastic cell lines, including those from neuroblastoma, colon carcinoma, and other cancers. These application notes provide detailed protocols for the use of this compound in cell culture, including dosage guidelines, methods for assessing its biological effects, and an overview of its mechanism of action.

Mechanism of Action

This compound selectively targets the histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling by adding acetyl groups to lysine residues on histone tails, which generally leads to a more open chromatin structure and increased gene transcription. By inhibiting p300/CBP, this compound reduces the acetylation of histones, particularly at specific lysine residues on histone H3 and H4, resulting in a more condensed chromatin state and the downregulation of genes involved in cell proliferation and survival.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

PU141_Signaling_Pathway cluster_0 Drug Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcome This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP Inhibits Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Catalyzes Acetylation Gene_Transcription Gene Transcription (Proliferation & Survival Genes) Histones Histones (H3, H4) Condensed_Chromatin Condensed Chromatin Histones->Condensed_Chromatin Acetylated_Histones->Histones Deacetylation (HDACs) Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Chromatin->Gene_Transcription Transcription_Suppression Transcription Suppression Condensed_Chromatin->Transcription_Suppression Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis Transcription_Suppression->Cell_Growth_Inhibition

Caption: Proposed mechanism of action of this compound.

Quantitative Data: Dosage and Efficacy

The effective concentration of this compound for inhibiting cell growth varies among different cancer cell lines. The 50% growth inhibition (GI50) values for a selection of human cancer cell lines are presented in the table below. These values were determined using a sulforhodamine B (SRB) assay after treatment with serial dilutions of this compound.

Cell LineCancer TypeGI50 (µM)
A431Epidermoid Carcinoma>50
A549Alveolar Basal Epithelial Adenocarcinoma28.4
A2780Ovarian Carcinoma20.1
HCT116Epithelial Colon Carcinoma21.9
HepG2Hepatocellular Carcinoma25.5
MCF7Breast Carcinoma29.8
SK-N-SHNeuroblastoma18.5
SW480Colon Adenocarcinoma23.7
U-87MGEpithelial-like Glioblastoma-astrocytoma22.4

Experimental Protocols

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This protocol is used to determine the effect of this compound on cell proliferation.

SRB_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat cells with serial dilutions of this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix cells with cold 10% Trichloroacetic Acid (TCA) incubation->fixation staining Stain with 0.4% Sulforhodamine B (SRB) solution fixation->staining washing Wash with 1% acetic acid to remove unbound dye staining->washing solubilization Solubilize bound dye with 10 mM Tris base washing->solubilization measurement Measure absorbance at 515 nm solubilization->measurement analysis Calculate GI50 values measurement->analysis end End analysis->end

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid in dH2O

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with dH2O and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

This protocol is designed to assess the effect of this compound on the acetylation levels of histones H3 and H4.

Western_Blot_Workflow start Start: Treat Cells with this compound (25 µM, 3h) harvest Harvest cells and extract histones (acid extraction) start->harvest quantify Quantify histone protein concentration harvest->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA or milk in TBST transfer->block primary_ab Incubate with primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K8) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: Western blot workflow for histone acetylation.

Materials:

  • Cell culture plates

  • This compound (25 µM in complete medium)

  • Lysis buffer and histone extraction buffers

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3K9, anti-acetyl-Histone H3K14, anti-acetyl-Histone H4K8, anti-acetyl-Histone H4K16, and a loading control like anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells (e.g., SK-N-SH or HCT116) and grow to 70-80% confluency.

  • Treat the cells with 25 µM this compound or vehicle control for 3 hours.[1]

  • Harvest the cells and perform histone extraction using an acid extraction protocol.

  • Quantify the protein concentration of the histone extracts.

  • Separate equal amounts of protein (e.g., 10-20 µg) on a 15% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Use antibodies specific for acetylated histone residues (e.g., H3K9ac, H3K14ac, H4K8ac, H4K16ac) and a total histone H3 antibody as a loading control.[1]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the bands using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signals to the total histone H3 signal.

Apoptosis Assay (Caspase-Independent Cell Death)

The related pan-HAT inhibitor PU139 has been shown to induce caspase-independent cell death. It is plausible that this compound may induce a similar form of cell death. This can be investigated using an Annexin V/Propidium Iodide (PI) apoptosis assay in the presence and absence of a pan-caspase inhibitor.

Materials:

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Pre-treat one set of cells with a pan-caspase inhibitor for 1 hour.

  • Treat the cells with an effective concentration of this compound (e.g., 2x GI50) for a specified time (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Compare the percentage of apoptotic cells in the this compound-treated samples with and without the caspase inhibitor. A similar level of cell death in both conditions would suggest a caspase-independent mechanism.

Disclaimer

These protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user. It is recommended to consult the original research articles for further details.

References

Application Notes and Protocols for SP141 Treatment of Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth and resistance to conventional therapies. Recent research has identified promising new therapeutic agents, including the novel β-carboline compound, SP141. These application notes provide a comprehensive overview and detailed protocols for the use of SP141 in the treatment of pancreatic cancer cells in a research setting. SP141 has been identified as a dual inhibitor of the oncoproteins Murine Double Minute 2 (MDM2) and β-catenin, both of which are frequently overexpressed and constitutively activated in pancreatic cancer. By targeting these two critical pathways, SP141 presents a promising strategy for inhibiting tumor progression.

Mechanism of Action

SP141 exerts its anti-cancer effects by simultaneously targeting the MDM2-p53 and Wnt/β-catenin signaling pathways. MDM2 is a key negative regulator of the p53 tumor suppressor. By inhibiting MDM2, SP141 prevents the degradation of p53, allowing it to accumulate and induce cell cycle arrest and apoptosis. Concurrently, SP141 directly binds to β-catenin, a central component of the Wnt signaling pathway, promoting its ubiquitination and subsequent proteasomal degradation in an MDM2-independent manner. The downregulation of β-catenin leads to the reduced expression of its downstream target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation. The dual inhibition of MDM2 and β-catenin by SP141 results in a synergistic anti-tumor effect in pancreatic cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of SP141 in Pancreatic Cancer Cell Lines
Cell LineIC50 (µM)Reference
Panc-1< 0.5
AsPC-1< 0.5
Table 2: Effect of SP141 on Protein Expression in Pancreatic Cancer Cells
Cell LineTreatmentβ-cateninp-β-catenin (Ser45)p-β-catenin (Ser33/37/Thr41)c-MycCyclin D1Reference
Panc-1SP141 (concentration-dependent)DecreasedNo ChangeNo ChangeDecreasedDecreased
AsPC-1SP141 (concentration-dependent)DecreasedNo ChangeNo ChangeDecreasedDecreased

Mandatory Visualization

SP141_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 MDM2/p53 Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL destruction_complex Destruction Complex DVL->destruction_complex inhibits GSK3B GSK-3β APC APC Axin Axin beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF target_genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->target_genes activates transcription MDM2 MDM2 p53 p53 MDM2->p53 promotes degradation p53_target_genes p53 Target Genes (Apoptosis, Cell Cycle Arrest) p53->p53_target_genes activates transcription SP141 SP141 SP141->beta_catenin promotes ubiquitination and degradation SP141->MDM2 inhibits

Caption: SP141 dual-inhibits MDM2 and β-catenin signaling pathways.

Experimental Protocols

Cell Culture
  • Cell Lines: Panc-1 and AsPC-1 human pancreatic cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Cell Seeding: Seed Panc-1 or AsPC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for cell attachment.

  • SP141 Treatment: Prepare serial dilutions of SP141 in culture medium. Remove the old medium from the wells and add 100 µL of the SP141 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest SP141 treatment.

  • Incubation: Incubate the cells with SP141 for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed pancreatic cancer cells in 96-well plate B Incubate for 24h A->B C Treat with various concentrations of SP141 B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression changes upon SP141 treatment.

  • Cell Lysis: Plate Panc-1 or AsPC-1 cells in 6-well plates and treat with desired concentrations of SP141 for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, p-β-catenin (Ser45), p-β-catenin (Ser33/37/Thr41), c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: General workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a general guideline for assessing apoptosis by flow cytometry.

  • Cell Treatment: Seed Panc-1 or AsPC-1 cells in 6-well plates and treat with various concentrations of SP141 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Disclaimer

These protocols and application notes are intended for research purposes only and should not be used for diagnostic or therapeutic applications. The provided information is based on currently available research, and experimental conditions may require optimization for specific laboratory settings and research goals. It is the responsibility of the researcher to ensure proper safety precautions and to validate all experimental procedures.

Application Notes and Protocols: Utilizing PU-H71 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of PU-H71, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), in combination with various chemotherapy agents. The following sections detail the synergistic effects, underlying mechanisms of action, and experimental protocols for evaluating PU-H71-based combination therapies.

Introduction to PU-H71 Combination Therapy

PU-H71 is a purine-scaffold compound that targets the ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] By inhibiting Hsp90, PU-H71 leads to the degradation of these client proteins, thereby disrupting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] Preclinical and clinical studies have demonstrated that combining PU-H71 with other chemotherapeutic agents can lead to synergistic anti-cancer effects, overcome drug resistance, and enhance therapeutic efficacy across a range of malignancies.[2][3][4]

Quantitative Synergy Data

The synergistic or additive effects of PU-H71 in combination with other anti-cancer agents have been quantified in various preclinical models. The following tables summarize key data, including IC50 values and Combination Indices (CI), where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Efficacy of PU-H71 and Bortezomib in Ewing Sarcoma Cell Lines [2]

Cell LinePU-H71 IC50 (nM)Bortezomib IC50 (nM)Combination Index (CI)
A673~230Varies< 1 (Synergistic)
CHP100~230Varies< 1 (Synergistic)
TC71~230Varies< 1 (Synergistic)
SK-PN-DW~230Varies< 1 (Synergistic)

Table 2: In Vitro Efficacy of PU-H71 and Temozolomide in Glioblastoma Stem-like Cells (GSCs) [4]

Cell LinePU-H71 Concentration (µM)Temozolomide Concentration (µM)Synergy Score (Bliss Model)
GSC8110.5 - 1.0200High Synergy

Table 3: In Vivo Tumor Growth Inhibition with PU-H71 Combination Therapies

Cancer TypeCombinationModelTumor Growth InhibitionReference
Triple-Negative Breast CancerPU-H71 (75 mg/kg) + VehicleXenograft96% inhibition[5]
Ewing SarcomaPU-H71 (75 mg/kg) + Bortezomib (0.8 mg/kg)XenograftSignificantly greater than single agents[3]

Signaling Pathways and Mechanisms of Action

PU-H71's efficacy in combination therapies stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways. By degrading Hsp90 client proteins, PU-H71 can potentiate the effects of drugs that target specific components of these pathways.

MAPK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical regulator of cell proliferation and survival. Many components of this pathway, including Raf-1, are Hsp90 client proteins. PU-H71 treatment leads to the degradation of Raf-1, thereby inhibiting downstream MAPK signaling.[1] This provides a strong rationale for combining PU-H71 with inhibitors of other pathway components.

MAPK_Pathway PUH71 PU-H71 Hsp90 Hsp90 PUH71->Hsp90 inhibits Raf1 Raf-1 Hsp90->Raf1 stabilizes MEK MEK Raf1->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation

PU-H71 inhibits the MAPK signaling pathway.
PI3K/Akt Pathway

The PI3K/Akt pathway is another key survival pathway in cancer, and Akt is a well-established Hsp90 client protein. PU-H71-mediated degradation of Akt leads to decreased cell survival and can sensitize cancer cells to apoptosis-inducing agents.[5]

PI3K_Akt_Pathway PUH71 PU-H71 Hsp90 Hsp90 PUH71->Hsp90 inhibits Akt Akt Hsp90->Akt stabilizes Survival Cell Survival Akt->Survival

PU-H71 disrupts the PI3K/Akt survival pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of PU-H71 in combination with other chemotherapy agents.

Cell Viability and Synergy Analysis

This protocol describes how to assess the effect of PU-H71 and a combination agent on cancer cell viability and to determine if the combination is synergistic.

Cell_Viability_Workflow cluster_workflow Cell Viability and Synergy Analysis Workflow A 1. Seed cells in 96-well plates B 2. Treat with PU-H71, combination agent, and combination A->B C 3. Incubate for 48-72 hours B->C D 4. Add CellTiter-Glo® or MTT reagent C->D E 5. Measure luminescence or absorbance D->E F 6. Calculate IC50 values E->F G 7. Determine Combination Index (CI) using Chou-Talalay method F->G

Workflow for cell viability and synergy analysis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • PU-H71

  • Combination chemotherapy agent

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Plate reader capable of measuring luminescence or absorbance

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of PU-H71 and the combination agent, both alone and in a constant ratio combination. Add the drug solutions to the appropriate wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • For CellTiter-Glo®: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and mix thoroughly.

  • Data Acquisition: Measure luminescence or absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each agent alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[6][7][8] Software such as CompuSyn can be used for this analysis. A CI value less than 1 indicates synergy.[8]

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for assessing the effect of PU-H71, alone or in combination, on the protein levels of Hsp90 clients.

Materials:

  • Treated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Hsp70)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting Akt, Raf-1, or the Hsp90 induction marker Hsp70) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of PU-H71 combination therapy in a mouse xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow A 1. Subcutaneously implant cancer cells into immunocompromised mice B 2. Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C 3. Randomize mice into treatment groups (Vehicle, PU-H71, Agent B, Combination) B->C D 4. Administer treatments according to the defined schedule C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. At the end of the study, excise tumors for further analysis (e.g., Western blot) E->F

General workflow for in vivo xenograft studies.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • PU-H71 formulated for in vivo administration

  • Combination agent formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into four groups: (1) Vehicle control, (2) PU-H71 alone, (3) Combination agent alone, and (4) PU-H71 + combination agent. Administer the treatments as per the established dosing schedule (e.g., PU-H71 at 75 mg/kg intraperitoneally three times a week).[3]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis, such as western blotting for Hsp90 client proteins.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to quantify the induction of apoptosis by PU-H71 combination therapy.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Clinical Trial Application Example: PU-H71 with Nab-Paclitaxel

A phase Ib clinical trial (NCT01581541) has evaluated the safety and tolerability of PU-H71 in patients with advanced solid tumors.[9][10] Building on preclinical data, subsequent trials have explored combination strategies. For instance, a study of PU-H71 in combination with nab-paclitaxel for HER2-negative metastatic breast cancer provides a clinical context for its application.[9]

First-in-Human Trial of PU-H71 (NCT01581541) Dosing: [9][10]

  • Administration: Intravenous infusion over 1 hour on days 1 and 8 of a 21-day cycle.

  • Dose Escalation: 10 to 470 mg/m²/day.

  • Key Finding: PU-H71 was well-tolerated with no dose-limiting toxicities observed within this range.

Conclusion

PU-H71 demonstrates significant potential as a combination partner for various chemotherapy agents. Its ability to target multiple oncogenic pathways by inhibiting Hsp90 provides a strong mechanistic basis for its synergistic effects. The protocols and data presented in these application notes offer a framework for researchers and drug developers to design and execute preclinical and clinical studies to further explore the therapeutic utility of PU-H71-based combination therapies.

References

Application Notes and Protocols: PU141 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of PU141, a selective inhibitor of the histone acetyltransferases (HATs) CBP and p300, in dimethyl sulfoxide (DMSO).[1] The following protocols and data presentation formats are designed to ensure accurate and reproducible results in a research and drug development setting.

This compound Overview

This compound is a pyridoisothiazolone derivative that has demonstrated antineoplastic activity by selectively inhibiting the HATs CREB-binding protein (CBP) and p300.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins. By inhibiting CBP and p300, this compound can induce histone hypoacetylation, leading to the suppression of cancer cell growth.[1] Given its therapeutic potential, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents like DMSO, is critical for its development as a drug candidate.

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound in inhibiting the CBP/p300 signaling pathway.

PU141_Signaling_Pathway Mechanism of Action of this compound cluster_nucleus Cell Nucleus cluster_inhibition Mechanism of Action of this compound Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth This compound This compound CBP_p300 CBP/p300 (HATs) This compound->CBP_p300 Inhibits CBP_p300->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->CBP_p300

Caption: this compound inhibits CBP/p300 histone acetyltransferases (HATs).

Solubility of this compound in DMSO

Accurate determination of solubility is crucial for preparing stock solutions and ensuring reliable results in biological assays. The following are protocols for determining the kinetic and thermodynamic solubility of this compound in DMSO.

Kinetic Solubility Assessment Protocol

This protocol provides a rapid assessment of the apparent solubility of this compound in an aqueous buffer after being introduced from a DMSO stock.

Experimental Workflow:

Kinetic_Solubility_Workflow Kinetic Solubility Assessment Workflow A Prepare this compound Stock in DMSO B Add Stock to Aqueous Buffer A->B C Incubate & Mix B->C D Measure Precipitation (e.g., Nephelometry) C->D E Analyze Data D->E

Caption: Workflow for determining the kinetic solubility of this compound.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each this compound-DMSO solution to a larger volume of a selected aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a microplate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions using a nephelometer. Increased light scattering indicates the formation of a precipitate.[2]

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound.[2]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering or a decrease in absorbance is observed compared to the buffer control.

Data Presentation:

Concentration of this compound in DMSO (mM)Final Concentration in Buffer (µM)Nephelometric Reading (NTU)
10100Example Value
550Example Value
2.525Example Value
1.2512.5Example Value
0.6256.25Example Value
Thermodynamic Solubility Assessment Protocol

This protocol determines the equilibrium solubility of this compound in DMSO, representing the true solubility of the compound.

Experimental Workflow:

Thermodynamic_Solubility_Workflow Thermodynamic Solubility Assessment Workflow A Add Excess this compound Solid to DMSO B Equilibrate (e.g., 24-48h shaking) A->B C Separate Solid & Liquid (Centrifugation/Filtration) B->C D Quantify this compound in Supernatant (e.g., HPLC-UV) C->D E Determine Solubility D->E Stability_Assessment_Workflow Stock Solution Stability Assessment Workflow A Prepare this compound Stock in DMSO B Aliquot & Store under Different Conditions A->B C Analyze Samples at Defined Time Points B->C D Quantify this compound & Degradants (e.g., LC-MS) C->D E Calculate % Recovery D->E

References

Application Note: Analysis of Histone Acetylation Changes Induced by PU-141 Using Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of histone acetylation levels in cultured cells following treatment with the experimental compound PU-141. It includes methods for cell culture, histone extraction, Western blotting, and data analysis.

Introduction

Histone acetylation is a key epigenetic modification that plays a crucial role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). Aberrant histone acetylation is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets.

PU-141 is an experimental small molecule inhibitor of Class I and IIb HDACs. This application note provides a detailed protocol to assess the efficacy of PU-141 in inducing histone hyperacetylation in a cellular context using Western blot analysis. The following protocols and data serve as a guide for researchers investigating the cellular effects of PU-141 and other potential HDAC inhibitors.

Experimental Overview

The overall workflow for assessing PU-141-induced histone acetylation is depicted below. This process involves treating cultured cells with PU-141, extracting histone proteins, separating them by SDS-PAGE, transferring them to a membrane, and detecting specific acetylated histone marks using antibodies.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_culture 1. Plate Cells treatment 2. Treat with PU-141 cell_culture->treatment harvest 3. Harvest Cells treatment->harvest histone_extraction 4. Histone Extraction harvest->histone_extraction quantification 5. Protein Quantification histone_extraction->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Membrane Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Signal Detection secondary_ab->detection imaging 12. Image Acquisition detection->imaging densitometry 13. Densitometry Analysis imaging->densitometry normalization 14. Data Normalization densitometry->normalization

Caption: Experimental workflow for Western blot analysis of histone acetylation.

Materials and Reagents

Cell Culture and Treatment
  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • PU-141 (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

Histone Extraction
  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.

  • 0.2 N Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

Western Blotting
  • Laemmli sample buffer (2X)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • Tris-Glycine-SDS running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6

  • Primary antibodies:

    • Rabbit anti-acetyl-Histone H3 (Lys9)

    • Rabbit anti-acetyl-Histone H4 (Lys8)

    • Mouse anti-Histone H3 (total)

    • Rabbit anti-Histone H4 (total)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate (ECL)

Detailed Experimental Protocols

Cell Culture and PU-141 Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • PU-141 Treatment: The following day, treat the cells with various concentrations of PU-141 (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest PU-141 concentration.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours).

Histone Extraction (Acid Extraction Method)
  • Cell Harvest: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold TEB to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.2 N HCl. Incubate on a rocker at 4°C for 4 hours or overnight.

  • Centrifugation: Centrifuge at 6500 x g for 10 minutes at 4°C.

  • Protein Precipitation: Transfer the supernatant (containing histones) to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 1 hour.

  • Centrifugation and Wash: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the pellet twice with ice-cold acetone. Air-dry the pellet for 10-15 minutes.

  • Resuspension: Resuspend the histone pellet in deionized water.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

Western Blotting
  • Sample Preparation: Mix 20 µg of histone extract with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-20% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.

  • Membrane Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 and anti-total H3) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add ECL substrate to the membrane and incubate for 1-5 minutes.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

Data Presentation and Analysis

Quantitative analysis of Western blot data is crucial for determining the dose-dependent effects of PU-141. Densitometry is used to quantify the band intensities. The intensity of the acetylated histone band is normalized to the corresponding total histone band to account for loading differences.

Quantitative Data Summary
PU-141 Conc. (µM)Normalized Acetyl-H3K9 Intensity (Arbitrary Units)Fold Change (vs. Vehicle)Normalized Acetyl-H4K8 Intensity (Arbitrary Units)Fold Change (vs. Vehicle)
0 (Vehicle)1.00 ± 0.121.01.00 ± 0.151.0
12.54 ± 0.212.52.10 ± 0.182.1
55.89 ± 0.455.94.75 ± 0.394.8
108.23 ± 0.678.27.12 ± 0.557.1

Data are presented as mean ± standard deviation (n=3).

Signaling Pathway

PU-141 is hypothesized to inhibit HDACs, leading to an increase in histone acetylation. This alteration in the epigenetic landscape can lead to the activation of tumor suppressor genes and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

signaling_pathway PU141 PU-141 HDAC HDACs (Class I, IIb) This compound->HDAC Inhibition Histones_acetylated Histones (Acetylated) HDAC->Histones_acetylated Deacetylation HAT HATs Histones_deacetylated Histones (Deacetylated) HAT->Histones_deacetylated Acetylation Histones_deacetylated->Histones_acetylated Histones_acetylated->Histones_deacetylated Chromatin Relaxed Chromatin Histones_acetylated->Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of PU-141 action on histone acetylation.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded per well.
Inefficient antibody bindingOptimize primary and secondary antibody concentrations and incubation times.
Inactive HRP substrateUse fresh ECL substrate.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA).
Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Uneven bands Improper gel polymerizationEnsure gels are properly cast or use pre-cast gels.
Air bubbles during transferCarefully remove any air bubbles between the gel and the membrane.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of histone acetylation following treatment with the experimental HDAC inhibitor, PU-141. The provided methods, data presentation format, and troubleshooting guide will assist researchers in accurately assessing the cellular activity of PU-141 and other compounds targeting histone modifying enzymes. The results indicate that PU-141 effectively increases histone H3 and H4 acetylation in a dose-dependent manner, consistent with its proposed mechanism as an HDAC inhibitor.

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with PU141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a potent and selective pyridoisothiazolone inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These two enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, this compound is expected to induce histone hypoacetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key mark associated with active enhancers and promoters. This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to study the genome-wide effects of this compound on H3K27ac levels.

The ChIP assay is a powerful technique used to investigate the interaction between proteins and DNA in the cell.[2][3][4][5][6] It allows for the selective enrichment of a specific protein and its associated chromatin, enabling the identification of DNA sequences bound by that protein. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP can provide valuable insights into the genomic localization of protein binding and the impact of small molecules like this compound on the epigenome.

Principle of the Assay

The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde. This "freezes" the protein-DNA interactions. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest (in this case, an antibody against H3K27ac) is used to immunoprecipitate the protein-DNA complexes. After washing to remove non-specifically bound material, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by qPCR to assess enrichment at specific genomic loci or by sequencing for a genome-wide analysis.

Signaling Pathway of this compound Action

This compound, as a p300/CBP inhibitor, directly interferes with the enzymatic activity of these HATs. This leads to a reduction in the acetylation of their histone and non-histone substrates. A primary and well-characterized consequence is the decrease in H3K27ac levels at regulatory regions of the genome, which can lead to chromatin condensation and transcriptional repression of target genes.

PU141_Signaling_Pathway This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP Histones Histone H3 p300_CBP->Histones Acetylation Repressed_Chromatin Condensed Chromatin H3K27ac H3K27ac Chromatin Open Chromatin (Active Promoters/Enhancers) H3K27ac->Chromatin Promotes Gene_Expression Target Gene Transcription Chromatin->Gene_Expression Enables Repression Transcriptional Repression Repressed_Chromatin->Repression Leads to

Caption: this compound inhibits p300/CBP, reducing H3K27ac and gene transcription.

Expected Quantitative Data

Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in H3K27ac levels at specific genomic loci. This can be quantified by ChIP-qPCR and ChIP-seq. The following tables provide a template for presenting such data, based on representative results from studies using p300/CBP inhibitors.

Table 1: Expected Results from ChIP-qPCR Analysis

Target Gene PromoterTreatmentFold Enrichment (vs. IgG)% Input
Gene A (Active) Vehicle (DMSO)50.5 ± 4.20.51%
This compound (1 µM)15.2 ± 2.10.15%
Gene B (Active) Vehicle (DMSO)35.8 ± 3.50.36%
This compound (1 µM)10.1 ± 1.50.10%
Negative Control Locus Vehicle (DMSO)1.2 ± 0.30.01%
This compound (1 µM)1.1 ± 0.20.01%

Table 2: Summary of Expected ChIP-seq Data

TreatmentTotal ReadsMapped ReadsNumber of H3K27ac PeaksAverage Peak Width (bp)
Vehicle (DMSO) 50,123,45645,612,345 (91%)35,6781,520
This compound (1 µM) 48,765,43244,376,543 (91%)18,9451,350

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to be sensitive to HAT inhibitors) at an appropriate density to reach 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Treat the cells with this compound or vehicle (DMSO) for the desired time period (e.g., 6, 12, or 24 hours). A typical starting concentration for a potent p300/CBP inhibitor is in the range of 0.1 to 10 µM.

Chromatin Immunoprecipitation Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

1. Cross-linking

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µL of 2.5 M glycine to 10 mL of medium).

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).

  • Incubate on ice for 10 minutes.

  • Shear the chromatin to an average size of 200-1000 bp using a sonicator. The sonication conditions (power, duration, number of cycles) must be optimized for each cell type and instrument.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the sheared chromatin) to a new tube.

3. Immunoprecipitation

  • Dilute the chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors).

  • Save a small aliquot of the diluted chromatin as the "input" control.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

  • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Add the anti-H3K27ac antibody (and a negative control IgG antibody to a separate aliquot) to the pre-cleared chromatin.

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation.

4. Washes

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Perform the following washes sequentially, incubating for 5 minutes with rotation for each wash:

    • Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)

    • High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)

    • LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)

    • TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) - perform twice.

5. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at room temperature for 15 minutes with rotation.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours (or overnight).

  • Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1 hour.

6. DNA Purification

  • Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

  • Elute the DNA in a small volume of nuclease-free water or TE buffer.

Data Analysis
  • ChIP-qPCR: Use primers specific to genomic regions of interest (e.g., promoters of genes known to be regulated by p300/CBP) and a negative control region. Quantify the amount of immunoprecipitated DNA relative to the input DNA.

  • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing. Analyze the data using a standard ChIP-seq pipeline to identify regions of H3K27ac enrichment and compare the results between this compound-treated and vehicle-treated samples.

Experimental Workflow

ChIP_Assay_Workflow Start Cell Culture with This compound Treatment Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (anti-H3K27ac) Shearing->IP Washes 5. Washes IP->Washes Elution 6. Elution Washes->Elution Reverse 7. Reverse Cross-links Elution->Reverse Purification 8. DNA Purification Reverse->Purification Analysis 9. Data Analysis Purification->Analysis qPCR ChIP-qPCR Analysis->qPCR ChIPseq ChIP-seq Analysis->ChIPseq

Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) assay.

References

Application Notes and Protocols for In Vivo Xenograft Models in PU141 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in the regulation of gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. In various cancers, the dysregulation of CBP/p300 activity has been implicated in driving oncogenic gene expression programs. This compound offers a promising therapeutic strategy by targeting this pathway. This document provides detailed application notes and protocols for utilizing in vivo xenograft models to evaluate the anti-cancer efficacy of this compound, with a specific focus on neuroblastoma.

Mechanism of Action of this compound

This compound selectively inhibits the catalytic HAT activity of CBP and p300. This inhibition leads to a global decrease in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key marker of active enhancers and promoters. The reduction in histone acetylation results in a more condensed chromatin state, leading to the transcriptional repression of CBP/p300 target genes.[1] Among these targets are critical oncogenes such as MYC, which are frequently overexpressed in cancers like neuroblastoma and contribute to tumor cell proliferation and survival. By downregulating the expression of these oncogenes, this compound can inhibit cancer cell growth.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

PU141_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CBP/p300 Complex cluster_2 This compound Inhibition cluster_3 Chromatin Regulation cluster_4 Downstream Effects Growth Factors Growth Factors Signaling Pathways (e.g., Wnt, MAPK) Signaling Pathways (e.g., Wnt, MAPK) Growth Factors->Signaling Pathways (e.g., Wnt, MAPK) CBP/p300 CBP/p300 Signaling Pathways (e.g., Wnt, MAPK)->CBP/p300 Activation Histone Acetylation (H3K27ac) Histone Acetylation (H3K27ac) CBP/p300->Histone Acetylation (H3K27ac) HAT Activity This compound This compound This compound->CBP/p300 Inhibition Chromatin Condensation Chromatin Condensation Histone Acetylation (H3K27ac)->Chromatin Condensation Prevents Oncogene Transcription (e.g., MYC) Oncogene Transcription (e.g., MYC) Histone Acetylation (H3K27ac)->Oncogene Transcription (e.g., MYC) Activation Tumor Growth Inhibition Tumor Growth Inhibition Oncogene Transcription (e.g., MYC)->Tumor Growth Inhibition Apoptosis Apoptosis Oncogene Transcription (e.g., MYC)->Apoptosis

Caption: this compound inhibits CBP/p300, leading to reduced histone acetylation and downregulation of oncogenic transcription.

Experimental Protocols

Cell Line and Culture
  • Cell Line: SK-N-SH (human neuroblastoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model
  • Animal Strain: NMRI (nu/nu) nude mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.

Xenograft Implantation
  • Cell Preparation: Harvest SK-N-SH cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Calculate tumor volume using the formula: V = (length × width^2) / 2.

This compound Formulation and Administration
  • Formulation: Solubilize this compound in a vehicle of 10% Tween-80 in sterile saline.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosage and Schedule: Based on preclinical studies, a weekly administration schedule has been utilized. The specific dosage from the key study by Gajer et al. (2015) is not publicly available in the abstracts; therefore, a dose-finding study is recommended. A starting point could be in the range of 10-50 mg/kg, administered once per week.

  • Control Group: Administer the vehicle (10% Tween-80 in saline) to the control group following the same schedule.

Efficacy Evaluation
  • Tumor Growth Inhibition: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

  • Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for a this compound in vivo xenograft study.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture SK-N-SH Cell Culture Xenograft_Implantation Subcutaneous Implantation (5x10^6 cells/mouse) Cell_Culture->Xenograft_Implantation Animal_Acclimatization NMRI Nude Mice Acclimatization Animal_Acclimatization->Xenograft_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring (Calipers, twice weekly) Xenograft_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment This compound or Vehicle Administration (i.p., once weekly) Randomization->Treatment Efficacy_Evaluation Tumor Volume & Body Weight Measurement Treatment->Efficacy_Evaluation Endpoint Study Endpoint & Euthanasia Efficacy_Evaluation->Endpoint Tissue_Analysis Tumor Excision & Analysis (Histology, WB, etc.) Endpoint->Tissue_Analysis

Caption: Workflow for a typical this compound in vivo xenograft study, from preparation to analysis.

Data Presentation

Quantitative data from in vivo xenograft studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Summary of In Vivo Xenograft Study Parameters for this compound

ParameterDescription
Compound This compound
Cancer Type Neuroblastoma
Cell Line SK-N-SH
Animal Model NMRI (nu/nu) nude mice
Xenograft Type Subcutaneous
Number of Cells Injected 5 x 10^6
Treatment Groups Control (Vehicle), this compound
Vehicle 10% Tween-80 in saline
Route of Administration Intraperitoneal (i.p.)
Dosing Schedule Once per week
Dosage Dose-finding study recommended (e.g., 10-50 mg/kg)
Primary Endpoint Tumor Growth Inhibition
Secondary Endpoints Body Weight Changes, Tumor Weight at Endpoint

Table 2: Example of Tumor Growth Inhibition Data Presentation

Treatment GroupNumber of AnimalsMean Tumor Volume (Day X) (mm³ ± SEM)Percent Tumor Growth Inhibition (%)p-value
Control (Vehicle)81200 ± 150--
This compound (X mg/kg)8450 ± 8062.5<0.05

Note: The data in Table 2 is illustrative. Actual data should be collected and analyzed statistically.

Conclusion

The use of in vivo xenograft models is a critical step in the preclinical evaluation of novel anti-cancer agents like this compound. The protocols and guidelines presented here provide a framework for conducting robust and reproducible studies to assess the efficacy of this compound in a neuroblastoma model. Careful attention to experimental design, including appropriate controls, dosing, and data analysis, will be essential for generating high-quality data to support further development of this promising therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of PU141 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for analogs of PU141, a promising class of compounds targeting Heat Shock Protein 90 (HSP90). The following protocols and methodologies are designed to enable the efficient identification and characterization of novel HSP90 inhibitors.

Introduction to HSP90 and this compound Analogs

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[1][2][3][4] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3][5] this compound and its analogs are synthetic inhibitors that target the N-terminal ATP-binding pocket of HSP90, thereby disrupting its chaperone activity.[3] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of chemical compounds to identify potent and selective inhibitors.[6][7]

High-Throughput Screening Assays

Several HTS-compatible assay formats are suitable for screening this compound analogs against HSP90. These assays are designed for robustness, miniaturization, and automation.[1][6][7] The choice of assay will depend on the specific research goals, available instrumentation, and cost considerations.

Biochemical Assays

Biochemical assays directly measure the interaction of compounds with purified HSP90 protein.

The FP assay is a homogeneous technique used to monitor the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[8][9][10] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[8][10] Upon binding to HSP90, its tumbling is restricted, leading to an increase in polarization.[8][10] this compound analogs that bind to HSP90 will compete with the tracer, causing a decrease in fluorescence polarization.

Experimental Protocol: Fluorescence Polarization Assay

Materials:

  • Full-length human HSP90α protein

  • Fluorescently labeled HSP90 ligand (e.g., FITC-Geldanamycin)

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40

  • This compound analogs and control compounds (e.g., PU-H71, 17-AAG) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 50 nL of compound solutions in DMSO into the microplate wells. For controls, use DMSO alone (negative control) and a known HSP90 inhibitor (positive control).

  • Protein-Tracer Mix Preparation: Prepare a solution of HSP90 protein and the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically through titration experiments but are typically in the low nanomolar range for the tracer and a concentration of HSP90 that gives a robust signal window.

  • Dispensing: Add 10 µL of the protein-tracer mix to each well of the microplate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis: The degree of inhibition is calculated as a percentage relative to the controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. A Z'-factor should be calculated to assess the quality of the assay.

TR-FRET is a robust assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.[1] In the context of HSP90, one can use a terbium-labeled anti-tag antibody to bind to a tagged HSP90 protein (donor) and a fluorescently labeled ligand that binds to HSP90 (acceptor).[11] When the ligand is bound, FRET occurs. Test compounds that displace the ligand will disrupt FRET.

Experimental Protocol: TR-FRET Assay

Materials:

  • His-tagged full-length human HSP90α protein

  • Biotinylated HSP90 ligand (e.g., Biotin-Geldanamycin)

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

  • This compound analogs and control compounds in DMSO

  • 384-well, low-volume, white microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of compound solutions in DMSO into the microplate wells.

  • Reagent Preparation: Prepare solutions of His-HSP90, biotinylated ligand, anti-His-Tb, and Streptavidin-d2 in assay buffer. Optimal concentrations should be determined by titration.

  • Dispensing: Add 5 µL of the His-HSP90 solution to each well, followed by 5 µL of the biotinylated ligand.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection Mix: Add 10 µL of a premixed solution of anti-His-Tb and Streptavidin-d2 to each well.

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

  • Measurement: Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation (e.g., at 337 nm).

Data Analysis: The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. The percent inhibition is determined, and IC50 values are generated from dose-response curves.

AlphaScreen is a bead-based assay that measures molecular interactions with high sensitivity.[12] Donor and acceptor beads are brought into proximity by a binding event, leading to the generation of a luminescent signal.[2][12] For HSP90, this can be configured to measure the disruption of the HSP90-co-chaperone interaction (e.g., with HOP) or the displacement of a biotinylated ligand.[12][13]

Experimental Protocol: AlphaScreen Assay

Materials:

  • Biotinylated HSP90 protein

  • GST-tagged co-chaperone (e.g., HOP) or His-tagged HSP90

  • Streptavidin-coated Donor beads

  • Anti-GST or Anti-His coated Acceptor beads

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

  • This compound analogs and control compounds in DMSO

  • 384-well, low-volume, white microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of compound solutions in DMSO into the microplate wells.

  • Protein Incubation: Add 5 µL of biotinylated HSP90 and 5 µL of GST-HOP to each well. Incubate for 30 minutes at room temperature.

  • Bead Addition: Add 10 µL of a mixture of Streptavidin-Donor and anti-GST-Acceptor beads to each well under subdued light.

  • Final Incubation: Incubate for 1-2 hours at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-capable reader.

Data Analysis: The AlphaScreen signal is measured as light emission. Percent inhibition and IC50 values are calculated from the dose-response curves.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on HSP90 function within a cellular environment.[1]

A hallmark of HSP90 inhibition is the proteasomal degradation of its client proteins.[3] This can be monitored by measuring the levels of a specific HSP90 client protein, such as HER2 or Luciferase, in cancer cell lines.[1][14]

Experimental Protocol: HER2 Degradation Western Blot

Materials:

  • SKBr3 or BT474 breast cancer cell lines (high HER2 expression)

  • Cell culture medium and supplements

  • This compound analogs and control compounds

  • Lysis buffer, protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (anti-HER2, anti-Actin) and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound analogs for 24-48 hours.

  • Cell Lysis: Wash cells with PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting: Perform SDS-PAGE, protein transfer, antibody incubation, and chemiluminescent detection according to standard protocols.

  • Analysis: Quantify band intensities and normalize HER2 levels to a loading control like Actin.

Data Presentation and Quality Control

All quantitative data from HTS assays should be carefully managed and analyzed. Key parameters to assess assay performance include the Z'-factor and the signal-to-background ratio.

Table 1: Representative HTS Assay Performance Metrics

Assay TypeZ'-FactorSignal-to-BackgroundReference
ATPase Colorimetric0.6 - 0.8N/A[5]
AlphaScreen0.7778[12][13]

Table 2: Example IC50 Data for Known HSP90 Inhibitors

CompoundAssay TypeIC50 (µM)Reference
GeldanamycinATPase Colorimetric4.8[5]
RadicicolATPase Colorimetric0.9[5]

Visualizing Workflows and Pathways

HSP90 Chaperone Cycle and Inhibition

The following diagram illustrates the ATP-dependent chaperone cycle of HSP90 and the mechanism of action of N-terminal inhibitors like this compound analogs.

HSP90_Cycle cluster_cycle HSP90 Chaperone Cycle cluster_inhibition Inhibition by this compound Analogs cluster_degradation Downstream Effect Open_Conformation Open Conformation (ADP-bound) ATP_Binding ATP Binding Open_Conformation->ATP_Binding ATP Closed_Conformation Closed Conformation (ATP-bound) ATP_Binding->Closed_Conformation Client_Binding Client Protein Binding & Maturation Closed_Conformation->Client_Binding ATP_Hydrolysis ATP Hydrolysis Client_Binding->ATP_Hydrolysis Client_Release Client Protein Release ATP_Hydrolysis->Client_Release ADP + Pi Client_Release->Open_Conformation PU141_Analog This compound Analog Inhibition Inhibition of ATP Binding PU141_Analog->Inhibition Inhibition->ATP_Binding Client_Degradation Client Protein Degradation Inhibition->Client_Degradation

Caption: HSP90 chaperone cycle and point of inhibition.

High-Throughput Screening Workflow

The generalized workflow for screening this compound analogs is depicted below.

HTS_Workflow Start Start Compound_Library This compound Analog Library (in DMSO) Start->Compound_Library Assay_Plating Assay Plate Preparation (384-well) Compound_Library->Assay_Plating Reagent_Addition Addition of Assay Reagents (HSP90, Tracer, etc.) Assay_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (FP, FRET, AlphaScreen) Incubation->Signal_Detection Data_Acquisition Data Acquisition & Normalization Signal_Detection->Data_Acquisition Hit_Identification Hit Identification (Z-score cutoff) Data_Acquisition->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Validation Hit Validation (Secondary & Cell-based Assays) Dose_Response->Hit_Validation End End Hit_Validation->End HSP90_Signaling cluster_clients HSP90 Client Proteins cluster_pathways Oncogenic Pathways HSP90 HSP90 HER2 HER2/EGFR HSP90->HER2 stabilizes RAF1 RAF-1 HSP90->RAF1 stabilizes AKT Akt HSP90->AKT stabilizes CDK4 CDK4 HSP90->CDK4 stabilizes HIF1a HIF-1α HSP90->HIF1a stabilizes GR Steroid Receptors (GR, AR, ER) HSP90->GR stabilizes Proliferation Cell Proliferation & Survival HER2->Proliferation RAF1->Proliferation Apoptosis_Evasion Evasion of Apoptosis AKT->Apoptosis_Evasion CDK4->Proliferation Angiogenesis Angiogenesis HIF1a->Angiogenesis GR->Proliferation Metastasis Metastasis PU141_Analog This compound Analog PU141_Analog->HSP90 inhibits

References

Application Notes and Protocols: Measuring IC50 of Novel Compounds in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological or biochemical function. In oncology drug discovery, determining the IC50 of a novel compound against various cancer cell lines is a fundamental step in assessing its potential as a therapeutic agent. This document provides a detailed protocol for measuring the IC50 of a test compound, here referred to as PU141, in human breast cancer cell lines.

Data Presentation: IC50 Values of this compound in Breast Cancer Cell Lines

The following table is a template for summarizing experimentally determined IC50 values for a test compound across a panel of breast cancer cell lines. This allows for a clear comparison of the compound's potency in cell lines representing different molecular subtypes of breast cancer (e.g., Luminal A, Luminal B, HER2-positive, Triple-Negative).

Breast Cancer Cell LineMolecular SubtypeThis compound IC50 (µM)Standard Deviation (µM)Notes
MCF-7Luminal A (ER+, PR+, HER2-)Data to be filledData to be filled
T-47DLuminal A (ER+, PR+, HER2-)Data to be filledData to be filled
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)Data to be filledData to be filled
Hs578TTriple-Negative (ER-, PR-, HER2-)Data to be filledData to be filled
SK-BR-3HER2-Positive (ER-, PR-, HER2+)Data to be filledData to be filled
BT-474Luminal B (ER+, PR+, HER2+)Data to be filledData to be filled

Experimental Protocols

A widely used method for determining the IC50 of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][2][3] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[1]

Protocol: IC50 Determination using MTT Assay

1. Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or test compound), dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution

  • 96-well flat-bottom sterile culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

2. Cell Seeding:

  • Culture the selected breast cancer cell lines in T-75 flasks until they reach approximately 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 104 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

3. Compound Treatment:

  • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to use a 10-point serial dilution (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a "no-treatment control" (medium only).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each concentration in triplicate.

  • Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.

4. MTT Assay:

  • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[5]

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Breast Cancer Cells cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound treatment 4. Treat Cells with this compound (48-72h incubation) cell_seeding->treatment compound_prep->treatment mtt_addition 5. Add MTT Reagent (3-4h incubation) treatment->mtt_addition solubilization 6. Solubilize Formazan Crystals (DMSO) mtt_addition->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability plot_curve 9. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Hypothetical Signaling Pathway Targeted by an Anti-Cancer Drug

Many anti-cancer drugs target signaling pathways that are crucial for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified version of this pathway, which is often dysregulated in breast cancer. A hypothetical drug like this compound could inhibit key components of this pathway, leading to reduced cancer cell viability.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound (Hypothetical) This compound->PI3K Inhibits

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

References

Application Notes & Protocols: Investigating PU141 Resistance Using Lentiviral-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone-derived inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1] These enzymes play a critical role in chromatin remodeling and gene expression regulation by acetylating histone proteins. By inhibiting p300/CBP, this compound can induce histone hypoacetylation, leading to anti-neoplastic effects in various cancer models, including neuroblastoma.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic drivers of this compound resistance is paramount for developing combination therapies and predicting patient response.

Lentiviral-based functional genomics screens, utilizing either CRISPR/Cas9 for gene knockout or shRNA for gene knockdown, are powerful, unbiased methods for identifying genes that modulate drug sensitivity.[2][3][4] This document provides detailed application notes and protocols for employing pooled lentiviral libraries to uncover mechanisms of resistance to this compound.

Principle of the Assay

The core principle involves introducing a diverse library of genetic perturbations (sgRNAs for knockout or shRNAs for knockdown) into a population of cancer cells that are sensitive to this compound. Each cell, in theory, receives a single genetic perturbation. The entire population is then treated with a cytotoxic concentration of this compound. Cells that acquire a genetic perturbation conferring resistance will survive and proliferate, while sensitive cells will be eliminated. By using Next-Generation Sequencing (NGS) to quantify the representation of sgRNAs or shRNAs in the surviving population compared to a control population, it is possible to identify genes whose loss-of-function leads to this compound resistance.

Key Methodologies & Workflows

Signaling Pathway Context: this compound Mechanism of Action

This compound inhibits p300/CBP HATs, which acetylate histones (e.g., H3K27) and other proteins. This acetylation is generally associated with a relaxed chromatin state and transcriptional activation. Inhibition by this compound leads to decreased acetylation, chromatin condensation, and repression of key oncogenes, ultimately inducing cell cycle arrest or apoptosis. Resistance could emerge from genetic changes that bypass the need for p300/CBP activity or activate compensatory signaling pathways.

PU141_Pathway cluster_0 Nucleus cluster_1 Potential Resistance Mechanism p300 p300/CBP HAT Ac_Histones Acetylated Histones (e.g., H3K27ac) p300->Ac_Histones Acetylation Histones Histones (e.g., H3) Histones->p300 Chromatin Open Chromatin Ac_Histones->Chromatin Oncogenes Oncogene Expression Chromatin->Oncogenes Apoptosis Apoptosis / Cell Cycle Arrest Oncogenes->Apoptosis This compound This compound This compound->p300 Inhibition GeneX Loss of Gene X (Tumor Suppressor) Compensatory Compensatory Pathway Activation GeneX->Compensatory Compensatory->Apoptosis Bypass CRISPR_Screen_Workflow cluster_1 Phase 1: Library Preparation & Transduction cluster_2 Phase 2: Drug Selection Screen cluster_3 Phase 3: Analysis & Validation start Start: this compound-Sensitive Cancer Cell Line cas9_transduction 1. Stably express Cas9 via lentiviral transduction start->cas9_transduction kill_curve 2. Determine this compound IC90 & Puromycin Kill Curve cas9_transduction->kill_curve library_transduction 3. Transduce Cas9-cells with pooled sgRNA library (MOI < 0.5) kill_curve->library_transduction selection 4. Puromycin selection for transduced cells library_transduction->selection split 5. Split population: - Control (DMSO) - Treatment (this compound) selection->split culture_control 6a. Culture Control (maintain library representation) split->culture_control DMSO culture_this compound 6b. Culture with this compound (select for resistant cells) split->culture_this compound This compound harvest 7. Harvest surviving cells & extract genomic DNA culture_control->harvest culture_this compound->harvest pcr 8. PCR amplify sgRNA cassettes harvest->pcr ngs 9. Next-Generation Sequencing (NGS) pcr->ngs analysis 10. Bioinformatic Analysis (MAGeCK / DESeq2) ngs->analysis hits 11. Identify enriched sgRNAs (Candidate Resistance Genes) analysis->hits validation 12. Validate hits individually hits->validation end Validated this compound Resistance Genes validation->end

References

Troubleshooting & Optimization

Troubleshooting PU141 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone acetyltransferase (HAT) inhibitor, PU141. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyridoisothiazolone derivative that acts as a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] By inhibiting these enzymes, this compound can induce histone hypoacetylation, leading to the inhibition of growth in various neoplastic cell lines.[1] This makes it a valuable tool for cancer research and drug development.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in cancer research to study the role of histone acetylation in cell growth and proliferation. It has been shown to block the growth of neuroblastoma xenografts in mice and inhibit the growth of several cancer cell lines.[1]

Q3: Is this compound soluble in aqueous buffers like PBS or cell culture media?

A3: Based on reports for similar compounds and the general nature of small molecule inhibitors, this compound is expected to have very poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended and will likely result in precipitation.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C. If dissolved in an organic solvent like DMSO, it should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Insolubility

Issue: Precipitate forms when I add my this compound stock solution to my aqueous experimental buffer.

This is the most common issue encountered with hydrophobic compounds like this compound. The precipitate indicates that the compound is crashing out of solution as the concentration of the organic solvent is diluted.

dot

G cluster_0 Solubilization Workflow A Weigh this compound Powder B Prepare High-Concentration Stock in 100% Organic Solvent A->B C Vortex and/or Sonicate to Fully Dissolve B->C D Perform Serial Dilutions in Organic Solvent (if needed) C->D E Add Small Volume of Stock to Aqueous Buffer (Final Organic Solvent <1%) D->E F Vortex Immediately After Addition E->F G Visually Inspect for Precipitate F->G

A general workflow for solubilizing hydrophobic compounds like this compound.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Reduce the Final Organic Solvent Concentration: While counterintuitive, sometimes a lower final concentration of the organic solvent can prevent precipitation. However, typically, the issue is insufficient organic solvent. Aim for a final concentration of DMSO or your chosen solvent to be less than 1%, and ideally below 0.5%, to minimize solvent effects on your biological system.

  • Use a Different Organic Solvent: If DMSO is not working, consider other organic solvents.

Quantitative Data: Preparing this compound Stock Solutions
Organic SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMMost common choice for in vitro assays. Ensure it is anhydrous.
Ethanol 10-25 mMCan be a good alternative to DMSO.
DMF 10-50 mMUse with caution as it can be more toxic to cells.

Note: These are recommended starting concentrations. You may need to adjust based on the specific lot of this compound and your experimental conditions.

Experimental Protocol: Preparing a 10 mM this compound Stock in DMSO
  • Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube. For example, for 1 ml of a 10 mM stock, you would need to know the molecular weight of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Quantitative Data: Preparing Aqueous Working Solutions
ParameterRecommendationRationale
Final Organic Solvent % < 1% (ideally < 0.5%)Minimizes solvent-induced artifacts and toxicity in cellular assays.
Addition Method Add stock to buffer dropwise while vortexingPromotes rapid mixing and reduces localized high concentrations that can lead to precipitation.
Incubation Temperature Room Temperature or 37°CHigher temperatures can sometimes improve solubility, but this is compound-dependent.
Issue: I don't see the expected biological effect in my experiment.

If you are confident that your compound is in solution, a lack of effect could be due to other factors.

dot

G cluster_1 Troubleshooting Lack of Effect A Is this compound in Solution? B Yes A->B   C No A->C   E Check Cell Permeability B->E F Verify Target Expression B->F G Assess Compound Activity B->G D Re-evaluate Solubilization Protocol C->D G cluster_2 p300/CBP Signaling Pathway p300_CBP p300/CBP (HATs) Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetyl-CoA Histones Histones Histones->p300_CBP Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription This compound This compound This compound->p300_CBP

References

Improving the bioavailability of PU141 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PU141 Bioavailability

Disclaimer: Publicly available information on a specific compound designated "this compound" is limited. Therefore, this guide uses "this compound" as a representative example of a novel, poorly soluble small molecule, potentially a kinase inhibitor, to address common bioavailability challenges in preclinical animal models. The data and protocols provided are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma exposure of this compound in our mouse oral gavage studies. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for molecules like this compound, which likely belongs to the Biopharmaceutical Classification System (BCS) Class II or IV.[1] The primary causes typically stem from two main areas:

  • Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluid to be absorbed.[2][3] If this compound has low solubility, its dissolution rate will be the limiting factor for absorption, leading to low plasma concentrations.[2][4]

  • Low Permeability / High Efflux: The compound may not efficiently pass through the intestinal wall into the bloodstream. This can be due to its physicochemical properties or because it is actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).

  • Extensive First-Pass Metabolism: After absorption, the compound passes through the liver via the portal vein before reaching systemic circulation. If this compound is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), a significant fraction of the absorbed dose will be eliminated before it can be measured in the plasma.

A logical workflow to diagnose this issue is essential.

G start Low Oral Bioavailability Observed for this compound solubility Assess Intrinsic Properties: 1. Aqueous Solubility 2. LogP / Permeability start->solubility Step 1: Characterize metabolism Assess In Vitro ADME: 1. Metabolic Stability (Microsomes) 2. Caco-2 Permeability / Efflux solubility->metabolism Step 2: Investigate poor_sol Problem Identified: Poor Solubility / Dissolution Rate metabolism->poor_sol If solubility < 10 µg/mL and dissolution is slow poor_perm Problem Identified: Low Permeability or High Efflux metabolism->poor_perm If Caco-2 Papp (A->B) is low or Efflux Ratio > 2 high_met Problem Identified: Rapid First-Pass Metabolism metabolism->high_met If >80% metabolized in 30 min in microsomes formulate Solution: Formulation Enhancement (e.g., Nanosuspension, SDD, Lipids) poor_sol->formulate structure Solution: Structural Modification (MedChem) (e.g., Reduce Efflux, Block Metabolism) poor_perm->structure high_met->structure

Caption: Troubleshooting workflow for low bioavailability of this compound.

Q2: What are the key physicochemical properties of this compound I should measure first?

A2: Before proceeding to complex formulations, you must understand the baseline physicochemical properties of your compound. This data is critical for diagnosing the root cause of poor bioavailability.

PropertyImportanceTypical MethodDesired Range (for Oral Drugs)
Aqueous Solubility Determines dissolution rate in the gut.[2]Kinetic or Thermodynamic Solubility Assay> 50 µg/mL
LogP / LogD Predicts lipophilicity and membrane permeability.Shake-flask or HPLC methodLogP: 1-3; LogD at pH 7.4: 1-3
pKa Determines the ionization state at different GI tract pHs.Potentiometric titration or UV-spectroscopyWeak base (pKa 7-9) or weak acid (pKa 3-5) is often preferred.
Permeability Assesses the ability to cross the intestinal epithelium.Parallel Artificial Membrane Permeability Assay (PAMPA)Pe > 5 x 10⁻⁶ cm/s

Troubleshooting Guides

Issue 1: this compound solubility is extremely low (<1 µg/mL). How can I formulate it for initial animal PK studies?

For initial studies, the goal is to achieve a homogenous suspension to ensure consistent dosing. If solubility is the primary barrier, enhancing the dissolution rate and solubility in the GI tract is key.[2][4]

Recommended Strategy: Amorphous Solid Dispersion (SDD)

Solid dispersions improve dissolution by presenting the drug in an amorphous, high-energy state within a hydrophilic polymer matrix.[2][5]

Example Formulations for a Mouse PK Study (10 mg/kg dose):

Formulation TypeVehicle CompositionThis compound StateProsCons
1. Crystalline Suspension (Baseline) 0.5% Methylcellulose (MC) in waterCrystalline solidSimple to prepareLow, erratic absorption
2. Amorphous SDD 1:4 this compound:PVP K30 (by weight), dissolved in waterAmorphous solidSignificantly improves dissolution & absorption[5]Requires specific manufacturing (spray drying)
3. Lipid-Based Formulation (LBF) 30% Labrasol / 70% Cremophor EL in waterSolubilizedCan enhance lymphatic absorption, bypassing the liver[4]Can be complex to optimize

Illustrative PK Data Comparison:

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Crystalline Suspension55 ± 154.0210< 5%
Amorphous SDD450 ± 901.02500~40%
Lipid-Based (LBF)380 ± 751.52200~35%
Issue 2: My in vitro data shows this compound is rapidly metabolized by liver microsomes. What does this mean for my in vivo studies?

A2: Rapid metabolism in a liver microsome stability assay suggests that the compound will be subject to high first-pass metabolism in vivo. This will result in low oral bioavailability, even if the compound is well-absorbed from the gut.

Logical Relationship: From In Vitro Metabolism to In Vivo Outcome

G invitro In Vitro Assay: Liver Microsome Stability result Result: High Clearance (e.g., T½ < 10 min) invitro->result Experiment mechanism Mechanism: Rapid metabolism by CYP enzymes (e.g., CYP3A4) result->mechanism Indicates invivo In Vivo Consequence: High First-Pass Metabolism mechanism->invivo Leads to outcome Observed PK Profile: Low Oral Bioavailability (F%) High Clearance (CL) invivo->outcome Results in

Caption: The link between in vitro metabolic instability and poor in vivo bioavailability.

Next Steps:

  • Identify the Metabolite(s): Use LC-MS/MS to determine the structure of the metabolites.

  • Identify the CYP Isoform(s): Test this compound stability with specific recombinant CYP enzymes.

  • Medicinal Chemistry: If a specific part of the molecule is being oxidized (a "metabolic hot-spot"), chemists can modify the structure (e.g., by adding a fluorine atom) to block the metabolic site. This is a key strategy in drug development.[6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the aqueous solubility of this compound in a simulated intestinal fluid.

Materials:

  • This compound (as DMSO stock, 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • Plate reader with UV-Vis capability

Method:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of 10 mM this compound DMSO stock to the wells in triplicate (final concentration 100 µM). This initiates precipitation.

  • Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow the solution to reach equilibrium.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a new 96-well UV plate.

  • Measure the absorbance at the λmax of this compound.

  • Determine the concentration using a standard curve of this compound prepared in DMSO/PBS.

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the oral bioavailability and key PK parameters of a this compound formulation.

Animal Model:

  • Male C57BL/6 mice (8 weeks old, 20-25 g).[7]

Procedure:

  • Group Allocation:

    • Group 1 (IV): N=3 mice, 1 mg/kg dose in 20% Solutol/80% Saline.

    • Group 2 (PO): N=3 mice, 10 mg/kg dose in desired formulation (e.g., 0.5% MC suspension).

  • Dosing:

    • Administer the IV dose via the tail vein.

    • Administer the PO dose via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~30 µL) via tail vein or saphenous vein into EDTA-coated capillaries at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge blood samples at 4000 x g for 10 minutes at 4°C.

    • Harvest plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Precipitate plasma proteins with acetonitrile containing an internal standard.

    • Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

References

Minimizing PU141-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing PU141-induced cytotoxicity in normal cells during experiments. The information is presented in a question-and-answer format, including troubleshooting guides, FAQs, experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyridoisothiazolone compound that acts as a selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CBP (CREB-binding protein). These proteins are crucial transcriptional co-activators that regulate gene expression by acetylating histones and other proteins, which plays a role in cell proliferation, differentiation, and apoptosis. By inhibiting p300/CBP, this compound can induce histone hypoacetylation and suppress the growth of various neoplastic cell lines.

Q2: Why is this compound cytotoxic to normal cells?

A2: The p300/CBP coactivators are essential for normal cellular functions, not just in cancer cells. They are involved in fundamental processes such as cell growth, division, and differentiation in healthy tissues.[1][2] Therefore, inhibiting their function with this compound can disrupt these normal processes, leading to cytotoxicity. Many anti-cancer chemotherapies that target rapidly dividing cells can also affect normal cells that have a high rate of proliferation, such as those in the bone marrow and digestive tract.[3]

Q3: What are the known downstream effects of p300/CBP inhibition that might contribute to cytotoxicity?

A3: Inhibition of p300/CBP can affect multiple signaling pathways. For instance, it can impair the function of transcription factors like p53, NF-κB, and androgen receptor (AR), which are involved in cell survival and apoptosis.[4][5] Disruption of these pathways can lead to cell cycle arrest and programmed cell death. In some contexts, p300/CBP inhibition has been shown to downregulate the expression of oncogenes like MYC, which can also be essential for the survival of certain normal progenitor cells.[6]

Q4: Are there any general strategies to protect normal cells from chemotherapy-induced cytotoxicity that might be applicable to this compound?

A4: Yes, several general strategies are being explored to protect normal cells from the side effects of chemotherapy. One approach is "cyclotherapy," which involves transiently arresting the cell cycle of normal cells to make them less susceptible to drugs that target proliferating cells. Another strategy involves the use of cytoprotective agents that can mitigate the toxic effects of the chemotherapeutic agent in normal tissues. The applicability of these strategies to this compound would need to be experimentally validated.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High cytotoxicity observed in normal (non-cancerous) control cell lines at expected therapeutic concentrations. 1. The specific normal cell line is highly dependent on p300/CBP activity. 2. Incorrect dosage or prolonged exposure time.1. Use a panel of different normal cell lines to identify a more resistant model for your experiments. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that maximizes cancer cell death while minimizing normal cell toxicity.
Inconsistent cytotoxicity results between experiments. 1. Variation in cell density at the time of treatment.[7] 2. Inconsistent solvent concentration in control and treated wells. 3. Fluctuation in incubation conditions (temperature, CO2).1. Ensure precise cell counting and seeding for all experiments.[8] 2. Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells. 3. Regularly calibrate and monitor incubators.
High background signal in cell viability assays (e.g., MTT, AlamarBlue). 1. Contamination of cell cultures (e.g., microbial). 2. High cell density leading to excessive metabolic activity.[8] 3. Interference of this compound with the assay chemistry.1. Regularly test cell cultures for contamination. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 3. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.
Observed cytoprotective agent is also protecting cancer cells from this compound. 1. The protective mechanism is not specific to normal cells. 2. The cytoprotective agent interferes with this compound's mechanism of action.1. Investigate cytoprotective agents with mechanisms that are more specific to normal cell physiology (e.g., agents that target specific metabolic pathways less active in cancer cells). 2. Test the cytoprotective agent's effect on this compound's ability to inhibit p300/CBP HAT activity directly.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a related, well-characterized p300/CBP inhibitor, C646, to provide a comparative reference.

Table 1: In Vitro Efficacy of p300/CBP Inhibitors

CompoundCell Line(s)ConcentrationEffect
This compound SK-N-SH (neuroblastoma), HCT116 (colon carcinoma)25 µMDecrease in SAHA-induced H3K14 and H4K8 hyperacetylation.
This compound A431, A549, A2780, HCT116, HepG2, MCF7, SK-N-SH, SW480, U-87MGMicromolar concentrationsInhibition of cell growth.
C646 Prostate cancer cell lines (PC3, LNCaP, Du145)20 µMInduction of apoptosis.[9]
C646 Melanoma, non-small cell lung cancer, acute myeloid leukemia cellsNot specifiedInduces cell cycle arrest and apoptosis.[10]

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelDosageEffect
This compound Neuroblastoma xenografts in mice25 mg/kg (intraperitoneal, once daily for 24 days)Significant reduction in tumor volume (19%).

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity in Normal vs. Cancer Cells using MTT Assay

This protocol is for determining and comparing the cytotoxic effects of this compound on both normal and cancerous cell lines.

  • Cell Seeding:

    • Seed both normal (e.g., primary fibroblasts, non-cancerous epithelial cells) and cancer cell lines in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Evaluating a Potential Cytoprotective Agent against this compound-Induced Toxicity

This protocol is designed to test the efficacy of a compound in protecting normal cells from this compound's cytotoxic effects.

  • Cell Seeding:

    • Seed a normal cell line in 96-well plates as described in Protocol 1.

  • Pre-treatment with Cytoprotective Agent:

    • Prepare different concentrations of the potential cytoprotective agent in cell culture medium.

    • Add the cytoprotective agent to the wells and incubate for a pre-determined time (e.g., 1-4 hours).

  • Co-treatment with this compound:

    • Add this compound at a concentration known to cause significant cytotoxicity (e.g., IC50 value for the normal cell line) to the wells already containing the cytoprotective agent.

    • Include control wells: untreated, this compound only, and cytoprotective agent only.

  • Incubation and Viability Assay:

    • Incubate for the standard this compound exposure time (e.g., 48 hours).

    • Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to assess the percentage of viable cells.

  • Analysis:

    • Compare the viability of cells co-treated with the cytoprotective agent and this compound to those treated with this compound alone to determine the protective effect.

Visualizations

Signaling Pathways and Experimental Workflows

p300_CBP_Inhibition_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors, Cytokines p300_CBP p300/CBP Growth_Factors->p300_CBP activates Cellular_Stress Cellular Stress Cellular_Stress->p300_CBP modulates Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Transcription_Factor_Acetylation Transcription Factor Acetylation (p53, NF-κB) p300_CBP->Transcription_Factor_Acetylation This compound This compound This compound->p300_CBP inhibits Gene_Expression Target Gene Expression (e.g., MYC) Histone_Acetylation->Gene_Expression promotes Transcription_Factor_Acetylation->Gene_Expression promotes Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Cell_Survival Cell Survival & Differentiation Gene_Expression->Cell_Survival Apoptosis Apoptosis Cell_Cycle->Apoptosis inhibition of

Caption: p300/CBP Inhibition Signaling Pathway.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay and Analysis cluster_outcome Outcome Seed_Cells Seed Normal and Cancer Cell Lines Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Treat_Protective_Agent Co-treat with Potential Cytoprotective Agent Seed_Cells->Treat_Protective_Agent Incubate Incubate (24-72h) Treat_this compound->Incubate Treat_Protective_Agent->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Incubate->Viability_Assay Data_Analysis Analyze Data: Compare IC50 values and protective effects Viability_Assay->Data_Analysis Determine_Toxicity Determine Differential Cytotoxicity Data_Analysis->Determine_Toxicity Identify_Protection Identify Effective Cytoprotection Data_Analysis->Identify_Protection

Caption: Workflow for Assessing and Mitigating Cytotoxicity.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Experimental Optimization cluster_resolution Resolution Start Unexpected High Cytotoxicity in Normal Cells Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Cells Confirm Normal Cell Line Identity and Health Start->Check_Cells Check_Assay Review Assay Protocol and Controls Start->Check_Assay Dose_Response Perform Dose-Response and Time-Course Check_Concentration->Dose_Response Change_Cell_Line Test Alternative Normal Cell Lines Check_Cells->Change_Cell_Line Check_Assay->Dose_Response Optimized_Protocol Establish Optimized Experimental Protocol Dose_Response->Optimized_Protocol Successful Inherent_Toxicity Acknowledge Inherent Toxicity and Adjust Experimental Design Dose_Response->Inherent_Toxicity Unsuccessful Change_Cell_Line->Optimized_Protocol Successful Change_Cell_Line->Inherent_Toxicity Unsuccessful

Caption: Troubleshooting Logic for Unexpected Cytotoxicity.

References

PU141 Degradation and Storage Best Practices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support information is provided for a hypothetical compound designated as "PU141," as no public scientific literature or data could be found for a substance with this identifier. The degradation pathways, experimental protocols, and storage recommendations are based on common scenarios for small molecule drug candidates and are for illustrative purposes only.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the recommended storage conditions for solid this compound? Solid this compound should be stored at -20°C for long-term stability (up to 24 months) and at 4°C for short-term use (up to 3 months). It is advisable to store the compound in a desiccator to protect it from moisture.
How should I prepare and store stock solutions of this compound? It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For detailed storage times, refer to the stability table below.
What are the signs of this compound degradation? Degradation of solid this compound may be indicated by a change in color or texture. In solution, degradation can manifest as discoloration, precipitation, or the appearance of new peaks in analytical analyses like HPLC or LC-MS. A loss of biological activity is also a strong indicator of degradation.
Is this compound sensitive to light? This compound shows some sensitivity to UV light. For long-term storage of both the solid compound and stock solutions, it is best practice to use amber vials or wrap containers in aluminum foil to minimize light exposure.

Troubleshooting Guides

Issue: Significant loss of this compound activity in assays.
  • Q: Could my compound have degraded?

    • A: A loss of biological activity is a primary sign of compound degradation. Review your storage and handling procedures against the recommended best practices. Key factors to check are the storage temperature, duration, and the number of freeze-thaw cycles the stock solution has undergone.

  • Q: How can I confirm if my this compound has degraded?

    • A: To confirm degradation, perform an analytical quality control check of your stock solution using HPLC or LC-MS. A chromatogram showing new peaks or a reduced area for the main this compound peak compared to a fresh sample is indicative of degradation.

Issue: Unexpected peaks in HPLC/LC-MS analysis.
  • Q: What are these additional peaks?

    • A: Extra peaks in your chromatogram are often due to degradation products. For this compound, the most probable degradation pathways are hydrolysis and oxidation. A more polar hydrolysis product may appear with a shorter retention time, while an oxidation product might be identified by a mass increase of +16 Da in an LC-MS analysis.

  • Q: How can I prevent the formation of these degradation products?

    • A: To minimize hydrolysis, use anhydrous solvents for preparing stock solutions and avoid exposure to moisture. To prevent oxidation, consider using degassed solvents. If your experiments require long incubations in aqueous buffers, the addition of a suitable antioxidant could be beneficial, provided it does not interfere with your assay.

Issue: this compound is not fully dissolving.
  • Q: What should I do if I'm having trouble dissolving this compound?

    • A: this compound is most soluble in DMSO. For aqueous-based assays, it is recommended to first dissolve the compound in a small volume of DMSO and then perform a stepwise dilution with the aqueous buffer. Gentle warming (not exceeding 37°C) and vortexing can facilitate dissolution. Ensure the final DMSO concentration is compatible with your experimental system.

Quantitative Data Summaries

For easy reference, the stability of this compound under various conditions is summarized below.

Table 1: Recommended Storage of Solid this compound

Storage ConditionMaximum DurationNotes
-20°C with desiccant24 monthsRecommended for long-term storage.
4°C with desiccant3 monthsSuitable for short-term storage.
Room Temperature< 1 weekNot recommended.

Table 2: Stability of this compound Stock Solution (10 mM in anhydrous DMSO)

Storage ConditionMaximum DurationPermissible Freeze-Thaw Cycles
-80°C12 months< 3
-20°C6 months< 5
4°C1 weekN/A

Table 3: Forced Degradation of this compound (1 mg/mL after 24 hours)

Condition% DegradationMajor Degradation Product
0.1 M HCl at 60°C~15%Hydrolysis Product
0.1 M NaOH at 60°C~40%Hydrolysis Product
3% H₂O₂ at RT~25%Oxidation Product (+16 Da)
UV Light (254 nm) at RT~10%Photodegradation Product

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a method to identify the degradation pathways of this compound under various stress conditions.

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Combine 1 mL of the this compound stock with 1 mL of 1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Combine 1 mL of the this compound stock with 1 mL of 1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Combine 1 mL of the this compound stock with 1 mL of 6% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the this compound stock in a quartz cuvette to 254 nm UV light for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the this compound stock at 60°C for 24 hours.

    • Control: Combine 1 mL of the this compound stock with 1 mL of an acetonitrile:water (1:1) mixture and store at 4°C.

  • Sample Analysis:

    • Following incubation, neutralize the acidic and basic samples.

    • Dilute all samples to a final concentration of 100 µg/mL using the appropriate mobile phase.

    • Analyze all samples by reverse-phase HPLC with UV detection and by LC-MS to identify and quantify any degradation products.

Visualizations

PU141_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., cleaved ester) This compound->Hydrolysis_Product H₂O / Acid or Base Oxidation_Product Oxidation Product (e.g., N-oxide) This compound->Oxidation_Product Oxidizing Agent (e.g., H₂O₂)

Caption: Hypothetical degradation pathways of this compound.

Stability_Workflow start Start: this compound Sample stress Expose to Stress Conditions (Acid, Base, Peroxide, Light, Heat) start->stress analysis LC-MS / HPLC Analysis stress->analysis data Identify & Quantify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Issue: Loss of Compound Activity check_storage Review Storage Conditions (Temp, Duration, Freeze-Thaw) start->check_storage run_qc Perform HPLC/LC-MS QC check_storage->run_qc degraded Degradation Confirmed (New Peaks / Loss of Main Peak) run_qc->degraded Degradation? not_degraded No Degradation Observed degraded->not_degraded No resynthesize Solution: Use Fresh Stock or Resynthesize degraded->resynthesize Yes other_issues Troubleshoot Other Assay Parameters (e.g., Cells, Reagents) not_degraded->other_issues

Caption: Troubleshooting logic for loss of this compound activity.

Interpreting unexpected results from PU141 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PU-141, a novel inhibitor of the mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PU-141?

A1: PU-141 is a potent and selective small molecule inhibitor of the mammalian Target of Rapamycin (mTOR). Specifically, it targets the mTORC1 complex, preventing the phosphorylation of its key downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell growth.

Q2: What are the expected phenotypic effects of PU-141 treatment in cancer cell lines?

A2: In most susceptible cancer cell lines, treatment with PU-141 is expected to lead to a dose-dependent decrease in cell proliferation, cell growth (size), and metabolic activity. It can also induce autophagy. The extent of these effects can vary depending on the cell line's genetic background and reliance on the PI3K/Akt/mTOR pathway.

Q3: Can PU-141 be used in animal models?

A3: Yes, PU-141 has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended solvents and dosing guidelines. Pharmacokinetic and pharmacodynamic studies are recommended to determine the optimal dosing schedule for your specific animal model.

Troubleshooting Guide for Unexpected Results

Issue 1: No significant decrease in cell proliferation or viability after PU-141 treatment.
Potential Cause Troubleshooting Steps
Cell line resistance 1. Confirm mTOR pathway activity: Perform a baseline Western blot to check the phosphorylation levels of p-S6K (Thr389) and p-4E-BP1 (Thr37/46) in your untreated cells. 2. Titrate PU-141: Perform a dose-response experiment with a wider concentration range. 3. Sequence key genes: Check for mutations in genes like MTOR, RPTOR, or upstream activators like PIK3CA or AKT1 that might confer resistance.
Incorrect drug concentration 1. Verify calculations: Double-check all dilution calculations. 2. Assess drug stability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal assay conditions 1. Check seeding density: Ensure cells are in the exponential growth phase and not over-confluent. 2. Optimize treatment duration: Extend the incubation time with PU-141 (e.g., from 24h to 48h or 72h).
Issue 2: Conflicting results between different assays (e.g., MTT vs. cell counting).
Potential Cause Troubleshooting Steps
Assay measuring different cellular processes 1. Understand assay principles: An MTT assay measures metabolic activity, which can be affected by mTOR inhibition without necessarily causing cell death. Direct cell counting (e.g., with a hemocytometer and trypan blue) measures cell number and viability. 2. Use complementary assays: Combine a proliferation assay (e.g., BrdU incorporation) with a viability assay (e.g., Annexin V/PI staining) to get a clearer picture.
PU-141 affecting metabolic pathways 1. Directly assess cell number: Use a method that is not dependent on metabolic readouts. 2. Measure ATP levels: Use a luminescence-based ATP assay as an alternative metabolic indicator.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for PU-141

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
U-87 MGGlioblastoma120
A549Lung Cancer250
PC-3Prostate Cancer85

Table 2: Effect of PU-141 on Downstream mTORC1 Substrates (MCF-7 cells, 100 nM, 2h)

ProteinRelative Phosphorylation (%)
p-S6K (Thr389)15
p-4E-BP1 (Thr37/46)22
p-Akt (Ser473)95

Experimental Protocols

Western Blot for Phosphorylated S6 Kinase (p-S6K)
  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with the desired concentrations of PU-141 or vehicle control for the specified duration (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-S6K (Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total S6K or a housekeeping protein like GAPDH.

Visualizations

mTOR_Signaling_Pathway mTOR Signaling Pathway and PU-141 Inhibition cluster_input Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy | Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth Cell Growth Protein Synthesis->Cell Growth PU-141 PU-141 PU-141->mTORC1 |

Caption: PU-141 inhibits the mTORC1 complex.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected PU-141 Results Start Unexpected Result: No Efficacy Check_Concentration Verify Drug Concentration & Stability Start->Check_Concentration Decision_Concentration Issue Found? Check_Concentration->Decision_Concentration Check_Protocol Review Experimental Protocol & Assay Choice Decision_Protocol Issue Found? Check_Protocol->Decision_Protocol Check_Cells Assess Cell Line Characteristics Action_Western Perform Western Blot for p-S6K Check_Cells->Action_Western Decision_Concentration->Check_Protocol No Action_Rerun Correct and Rerun Experiment Decision_Concentration->Action_Rerun Yes Decision_Protocol->Check_Cells No Action_Optimize Optimize Assay Conditions Decision_Protocol->Action_Optimize Yes Decision_Cells Pathway Active? Decision_Cells->Action_Rerun Yes Action_New_Model Consider Alternative Cell Model Decision_Cells->Action_New_Model No Action_Western->Decision_Cells

Caption: A logical workflow for troubleshooting unexpected PU-141 results.

Technical Support Center: Enhancing the Specificity of PU141 for CBP/p300

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the specificity of the histone acetyltransferase (HAT) inhibitor PU141 for its targets, CREB-binding protein (CBP) and p300.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a pyridoisothiazolone-based inhibitor of histone acetyltransferases. It is characterized as a selective inhibitor of the highly homologous transcriptional co-activators, CBP and p300. These proteins are crucial regulators of gene expression through their intrinsic HAT activity and their function as protein scaffolds.

Q2: How does this compound differ from the related compound PU139?

This compound and PU139 are structurally related compounds, but they exhibit different selectivity profiles. While this compound is selective for CBP and p300, PU139 is a pan-HAT inhibitor, showing activity against other HATs like Gcn5 and PCAF in addition to CBP and p300. This makes this compound a more specific tool for studying the distinct functions of the CBP/p300 family.

Q3: What are the potential off-target effects of this compound and how can I mitigate them?

While this compound is selective for CBP/p300, the possibility of off-target effects should always be considered, especially at higher concentrations. Potential off-targets could include other enzymes with similar acetyl-CoA binding sites.

Mitigation Strategies:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired biological effect in your experimental system.

  • Perform control experiments: Include a structurally related but inactive compound as a negative control to ensure the observed effects are due to CBP/p300 inhibition.

  • Orthogonal validation: Confirm key findings using alternative methods to inhibit CBP/p300 function, such as siRNA/shRNA knockdown or using a structurally different CBP/p300 inhibitor like A-485.

  • Proteome-wide analysis: For in-depth studies, consider techniques like proteome-wide Cellular Thermal Shift Assay (CETSA-MS) to identify potential off-target binders of this compound in an unbiased manner.

Quantitative Data Summary

CompoundTargetIC50Notes
PU139 Gcn58.39 µMPan-HAT inhibitor.
PCAF9.74 µMData provides context for selectivity.
CBP 2.49 µM
p300 5.35 µM
A-485 p300 9.8 nM Potent and selective CBP/p300 inhibitor.
CBP 2.6 nM Competes with acetyl-CoA.
This compound CBP/p300 Not AvailableDescribed as selective for CBP/p300.

Experimental Protocols & Troubleshooting

Protocol 1: AlphaScreen Assay for this compound Inhibition of CBP/p300

This protocol describes a biochemical assay to measure the ability of this compound to inhibit the interaction between CBP/p300 and a histone substrate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

    • Recombinant Human CBP/p300 (HAT domain): Prepare a 2X working solution in Assay Buffer.

    • Biotinylated Histone H3 Peptide Substrate: Prepare a 4X working solution in Assay Buffer.

    • Acetyl-CoA: Prepare a 4X working solution in Assay Buffer.

    • This compound: Prepare a 4X serial dilution in Assay Buffer containing DMSO (final DMSO concentration ≤1%).

    • AlphaLISA Acceptor Beads (e.g., anti-6xHis coated): Prepare a 2X working solution in the dark.

    • AlphaScreen Streptavidin Donor Beads: Prepare a 2X working solution in the dark.

  • Assay Procedure (384-well format):

    • Add 5 µL of 4X this compound serial dilution or vehicle control to the wells.

    • Add 5 µL of 2X CBP/p300 enzyme to all wells.

    • Mix gently and incubate for 15 minutes at room temperature.

    • Add 5 µL of a 4X mix of biotinylated histone H3 peptide and Acetyl-CoA to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of 2X AlphaLISA Acceptor Beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of 2X Streptavidin Donor Beads.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

Troubleshooting Guide: AlphaScreen Assay

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Inactive enzyme or substrate.Test enzyme and substrate activity independently. Use a fresh batch of reagents.
Suboptimal reagent concentrations.Titrate enzyme, substrate, and Acetyl-CoA concentrations to determine optimal assay window.
Incorrect buffer composition.Ensure pH and salt concentrations are optimal for enzyme activity. Check for interfering substances.
Photobleaching of beads.Handle beads in subdued light. Store properly at 4°C.
High Background Non-specific binding.Increase BSA concentration in the assay buffer. Optimize bead concentrations.
Contaminated reagents.Use fresh, high-quality reagents. Filter buffers if necessary.
No Inhibition by this compound This compound degradation.Prepare fresh this compound solutions. Verify compound integrity.
Insufficient incubation time.Increase pre-incubation time of this compound with the enzyme.
Incorrect assay conditions.Verify that the Acetyl-CoA concentration is near its Km for the enzyme to ensure competitive inhibition can be observed.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol determines if this compound binds to and stabilizes CBP/p300 in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble and precipitated proteins.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify total protein concentration in the soluble fraction (e.g., using a BCA assay).

  • Detection by Western Blot:

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for CBP and p300. Use an antibody for a non-target protein (e.g., GAPDH) as a loading control.

    • Incubate with a secondary antibody and visualize the bands.

    • Quantify band intensities to generate a melting curve. A shift in the curve in the presence of this compound indicates target engagement.

Troubleshooting Guide: CETSA

IssuePossible Cause(s)Suggested Solution(s)
No Thermal Shift Observed This compound does not sufficiently stabilize the target.Increase this compound concentration or incubation time. Confirm compound activity with an orthogonal assay.
Cell permeability issues.Ensure this compound can enter the cells. Perform the assay with cell lysates as a control.
Suboptimal heating range.Adjust the temperature gradient to better capture the melting transition of CBP/p300.
High Variability Inconsistent heating or cell lysis.Ensure uniform heating in the thermal cycler. Standardize the freeze-thaw lysis procedure.
Uneven sample loading.Carefully normalize protein concentrations before loading on the gel.
Poor Western Blot Signal Low antibody quality.Use a validated, high-affinity antibody for CBP/p300.
Low target protein expression.Use a cell line known to express high levels of CBP/p300.

Visualizations

Signaling Pathway: CBP/p300 in Transcriptional Activation

CBP_p300_Pathway cluster_0 Signal Transduction cluster_1 Transcriptional Regulation Signal Upstream Signals (e.g., Growth Factors, Cytokines) TF Transcription Factor (e.g., p53, c-Myc, NF-κB) Signal->TF activates TF_active Activated Transcription Factor TF->TF_active CBP_p300 CBP/p300 TF_active->CBP_p300 recruits HAT_activity HAT Activity CBP_p300->HAT_activity BTM Basal Transcription Machinery (inc. RNA Pol II) CBP_p300->BTM scaffolds This compound This compound This compound->HAT_activity inhibits Histones Histones HAT_activity->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene Target Gene Promoter Acetylated_Histones->Gene relaxes chromatin at BTM->Gene binds to Transcription Gene Transcription Gene->Transcription

Caption: CBP/p300 as key co-activators in gene transcription.

Experimental Workflow: AlphaScreen Assay

AlphaScreen_Workflow start Start reagents Prepare Reagents: - this compound Dilutions - CBP/p300 Enzyme - Biotin-Histone Peptide - Acceptor & Donor Beads start->reagents dispense_inhibitor Dispense this compound/ Vehicle to Plate reagents->dispense_inhibitor add_enzyme Add CBP/p300 Enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Biotin-Histone & Acetyl-CoA pre_incubate->add_substrate reaction_incubate Incubate for Reaction add_substrate->reaction_incubate add_acceptor Add Acceptor Beads reaction_incubate->add_acceptor incubate_acceptor Incubate in Dark add_acceptor->incubate_acceptor add_donor Add Donor Beads incubate_acceptor->add_donor incubate_donor Incubate in Dark add_donor->incubate_donor read Read on Plate Reader incubate_donor->read end End read->end

Caption: Workflow for the this compound AlphaScreen inhibition assay.

Logical Relationship: Troubleshooting Off-Target Effects

Troubleshooting_Off_Target start Suspected Off-Target Effect with this compound q1 Is the this compound concentration at the lowest effective dose? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you used an inactive control compound? a1_yes->q2 s1 Perform dose-response to find minimal effective concentration. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Can the phenotype be rescued by expressing a this compound-resistant CBP/p300 mutant? a2_yes->q3 s2 Include a structurally similar but inactive analog in your experiment. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 This suggests the effect is on-target. a3_yes->s3 s4 The effect is likely off-target. a3_no->s4

PU-H71 Technical Support Center: Cell Viability Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using the HSP90 inhibitor, PU-H71. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges encountered during cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with PU-H71 using an MTT assay are inconsistent. What could be the cause?

A1: Inconsistencies in MTT assays when using PU-H71 can arise from the compound's mechanism of action. As an HSP90 inhibitor, PU-H71 can alter cellular metabolism and induce the production of reactive oxygen species (ROS). Since the MTT assay relies on the reduction of a tetrazolium salt by metabolic enzymes, any modulation of this activity by PU-H71 can lead to an over- or underestimation of cell viability.[1][2] It is crucial to consider that you are measuring a metabolic proxy for viability, not viability directly.

Q2: Are there alternative assays to MTT that are less prone to artifacts with compounds like PU-H71?

A2: Yes, several alternative assays are recommended. ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are a robust alternative as they measure the levels of ATP in a cell, which is a more direct indicator of cell viability.[3][4][5] These assays are generally more sensitive and have a broader linear range than MTT assays.[3][4][5] Another option is a resazurin-based assay (like Alamar Blue), which is also a metabolic assay but can sometimes be less susceptible to interference. For a non-metabolic endpoint, direct cell counting using trypan blue exclusion or a cytotoxicity assay that measures the release of a cytosolic enzyme like lactate dehydrogenase (LDH) can be employed.

Q3: How does PU-H71's effect on the HSP90 signaling pathway impact cell viability?

A3: PU-H71 inhibits the ATPase activity of HSP90, a chaperone protein responsible for the proper folding and stability of numerous "client" proteins.[6] Many of these client proteins are critical for cancer cell survival and proliferation, including kinases involved in signaling pathways like AKT and ERK.[6] By inhibiting HSP90, PU-H71 leads to the degradation of these client proteins, ultimately inducing cell cycle arrest and apoptosis.[6]

Troubleshooting Guide: Inaccurate Viability Results with PU-H71

If you are observing unexpected or inconsistent results in your cell viability assays with PU-H71, consider the following troubleshooting steps:

  • Review Your Assay Choice: Tetrazolium-based assays (MTT, MTS, XTT) are susceptible to interference from compounds that alter cellular metabolism or redox states.

  • Validate with an Orthogonal Assay: Confirm your findings using an assay with a different detection principle. An ATP-based assay (e.g., CellTiter-Glo®) is highly recommended.

  • Optimize Seeding Density: Ensure you are working within the linear range of your chosen assay for your specific cell line.

  • Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent effects on cell viability.

  • Check for Compound Interference: Test if PU-H71 directly interferes with the assay reagents in a cell-free system.

Data Presentation: Comparison of Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product.[7][8]Widely used, cost-effective.Indirect measurement of viability, can be affected by changes in cellular metabolism, requires a solubilization step.[1][2][9]
Alamar Blue (Resazurin) Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[10]Homogeneous assay (no solubilization), sensitive.Can be influenced by changes in cellular redox state.
CellTiter-Glo® (ATP-based) Luciferase-based reaction that measures ATP levels as an indicator of metabolically active cells.[11][12][13]High sensitivity, broad linear range, direct measure of viable cells.[3][4][5]More expensive than colorimetric assays.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[10]Simple, direct visualization of dead cells.Manual counting can be subjective and time-consuming.
LDH Release Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[10]Measures cytotoxicity directly.Can be affected by serum LDH, requires cell lysis for total LDH measurement.

Mandatory Visualization

HSP90 Signaling Pathway Inhibition by PU-H71

HSP90_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Downstream Effects HSP90 HSP90 ADP ADP + Pi HSP90->ADP ATPase activity Client_Protein_folded Folded/Active Client Protein HSP90->Client_Protein_folded ATP ATP ATP->HSP90 Client_Protein_unfolded Unfolded Client Protein (e.g., AKT, ERK) Client_Protein_unfolded->HSP90 Degradation Proteasomal Degradation Client_Protein_unfolded->Degradation No proper folding Cell_Survival Cell Survival & Proliferation Client_Protein_folded->Cell_Survival PUH71 PU-H71 PUH71->HSP90 Inhibits ATPase Apoptosis Apoptosis Degradation->Apoptosis

Caption: Inhibition of the HSP90 chaperone cycle by PU-H71.

Troubleshooting Workflow for Cell Viability Assays

Troubleshooting_Workflow Start Inconsistent Viability Results with PU-H71 Check_Assay What type of assay are you using? Start->Check_Assay Metabolic_Assay Metabolic Assay (MTT, XTT, Resazurin) Check_Assay->Metabolic_Assay Metabolic Non_Metabolic_Assay Non-Metabolic Assay (ATP-based, Trypan Blue, LDH) Check_Assay->Non_Metabolic_Assay Non-Metabolic Consider_Artifacts Potential for artifacts due to metabolic/redox alterations. Metabolic_Assay->Consider_Artifacts Review_Controls Review controls and experimental parameters Non_Metabolic_Assay->Review_Controls Validate Validate with an orthogonal assay Consider_Artifacts->Validate ATP_Assay Recommended: ATP-based (e.g., CellTiter-Glo) Validate->ATP_Assay Results_Consistent Are results consistent with orthogonal assay? ATP_Assay->Results_Consistent Review_Controls->Results_Consistent Problem_Solved Problem Solved Results_Consistent->Problem_Solved Yes Further_Troubleshooting Further Troubleshooting: - Check for compound interference - Optimize seeding density - Consult literature Results_Consistent->Further_Troubleshooting No

Caption: A logical workflow for troubleshooting cell viability assay artifacts.

Experimental Protocols

MTT Assay Protocol
  • Plate cells in a 96-well plate and incubate with PU-H71 for the desired time.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.

  • Carefully remove the media.

  • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[14]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Alamar Blue (Resazurin) Assay Protocol
  • Plate cells in a 96-well plate (preferably black-walled for fluorescence) and treat with PU-H71.

  • Add Alamar Blue reagent to each well (typically 10% of the culture volume).

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Plate cells in an opaque-walled 96-well plate and treat with PU-H71.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[13][15]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[13][15]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13][15]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][15]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]

  • Measure luminescence using a luminometer.

References

Validation & Comparative

A Comparative Analysis of PU141 and Other Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of PU141 with other prominent histone acetyltransferase (HAT) inhibitors. This document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins, HATs influence chromatin structure and protein function. The aberrant activity of HATs, particularly the closely related transcriptional co-activators CBP and p300, has been implicated in various diseases, including cancer. This has led to the development of small molecule inhibitors targeting these enzymes. This guide focuses on this compound, a pyridoisothiazolone-based HAT inhibitor, and compares its efficacy with other well-known HAT inhibitors: A-485, C646, and Garcinol.

Data Presentation: Comparative Efficacy of HAT Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected HAT inhibitors against the key histone acetyltransferases, CBP and p300. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[1] The data presented here is compiled from various sources to provide a comparative overview.

InhibitorTarget(s)IC50 (CBP)IC50 (p300)Notes
This compound CBP, p300 Not explicitly reportedNot explicitly reportedDescribed as a selective inhibitor for CBP and p300.[2][3]
A-485 p300/CBP2.6 nM9.8 nMA potent and selective catalytic inhibitor.[4][5] An IC50 of 0.06 µM for p300 has also been reported.[6][7]
C646 p300/CBPNot explicitly reported1.6 µM (Kᵢ = 400 nM)A competitive inhibitor of p300.[8][9][10]
Garcinol p300, PCAFNot explicitly reportedNot explicitly reportedA natural product inhibitor of p300 and PCAF.[11]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of HAT inhibition and the methods used to assess it, the following diagrams are provided.

HAT_Signaling_Pathway CBP/p300 Signaling Pathway in Transcriptional Activation cluster_upstream Upstream Signaling cluster_coactivation Transcriptional Co-activation cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade 2. Activation Transcription_Factor Transcription Factor (e.g., CREB, p53) Kinase_Cascade->Transcription_Factor 3. Phosphorylation CBP_p300 CBP/p300 Transcription_Factor->CBP_p300 4. Recruitment HAT_Domain HAT Domain CBP_p300->HAT_Domain Histone_Acetylation Histone Acetylation (H3K18ac, H3K27ac) HAT_Domain->Histone_Acetylation 5. Acetylation This compound This compound This compound->HAT_Domain Inhibition Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling 6. Relaxation Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription 7. Activation

Figure 1. Simplified signaling pathway of CBP/p300-mediated transcriptional activation and the point of inhibition by this compound.

Experimental_Workflow Experimental Workflow for Determining HAT Inhibitor IC50 cluster_preparation Assay Preparation cluster_assay In Vitro HAT Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - HAT Enzyme (CBP/p300) - Histone Substrate - Acetyl-CoA - Assay Buffer Reaction_Setup Set up reactions in 96-well plate: Enzyme + Buffer + Inhibitor Reagents->Reaction_Setup Inhibitor_Dilution Prepare Inhibitor Dilutions (e.g., this compound, C646) Inhibitor_Dilution->Reaction_Setup Initiation Initiate reaction by adding Histone Substrate + Acetyl-CoA Reaction_Setup->Initiation Incubation Incubate at 30-37°C Initiation->Incubation Detection Measure HAT Activity (Colorimetric/Fluorometric/ Radiometric) Incubation->Detection Data_Collection Collect Absorbance/ Fluorescence/CPM data Detection->Data_Collection Normalization Normalize data to controls (% Inhibition) Data_Collection->Normalization IC50_Calculation Plot % Inhibition vs. [Inhibitor] and calculate IC50 Normalization->IC50_Calculation

Figure 2. A generalized experimental workflow for determining the IC50 of a HAT inhibitor using an in vitro assay.

Experimental Protocols

The determination of HAT inhibitor efficacy is typically performed using in vitro activity assays. Below are detailed methodologies for common assays.

Colorimetric HAT Activity Assay

This assay provides a non-radioactive method for detecting HAT activity and is suitable for kinetic studies.

Principle: The acetylation of a peptide substrate by a HAT enzyme releases coenzyme A (CoA-SH). This free CoA then serves as a coenzyme in a reaction that produces NADH. The NADH can be detected spectrophotometrically by its reaction with a soluble tetrazolium dye to produce a colored product. The intensity of the color is proportional to the HAT activity.

Protocol:

  • Sample Preparation: Prepare test samples, such as purified recombinant HAT enzyme or nuclear extracts, in an appropriate assay buffer.

  • Reagent Preparation:

    • Reconstitute HAT substrates and the NADH-generating enzyme in the provided reconstitution buffer.

    • Prepare an assay mix containing 2X HAT assay buffer, the HAT substrates, and the NADH-generating enzyme.

  • Reaction Setup:

    • In a 96-well plate, add the test samples. Include a background control (buffer only) and a positive control (active nuclear extract or known active HAT).

    • Add the prepared assay mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing for color development.

  • Detection: Measure the absorbance at 440 nm using a microplate reader. For kinetic studies, readings can be taken at multiple time points during the incubation.

  • Data Analysis: Subtract the background reading from all sample readings. HAT activity can be expressed as the change in optical density per unit time per microgram of protein. For inhibitor screening, various concentrations of the inhibitor are included, and the percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

Radioactive HAT Activity Assay (Filter-Based)

This is a highly sensitive and robust method for measuring HAT activity.

Principle: This assay uses acetyl-CoA with a radiolabeled acetyl group ([³H] or [¹⁴C]). The HAT enzyme transfers the radioactive acetyl group to a histone substrate (e.g., a histone peptide or full-length histone). The radiolabeled histone product is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter. The measured radioactivity is directly proportional to the HAT activity.[12]

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube or a 96-well plate, combine the HAT enzyme, histone substrate, assay buffer (typically containing Tris-HCl, DTT, and EDTA), and the test inhibitor at various concentrations.

  • Reaction Initiation: Start the reaction by adding the radiolabeled acetyl-CoA.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Quenching and Capture:

    • Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The positively charged paper binds the negatively charged histone substrate.

    • Wash the filter paper multiple times with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated radiolabeled acetyl-CoA.

  • Detection:

    • Air-dry the filter paper.

    • Place the filter paper in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Conclusion

References

A Comparative Guide to the In Vivo Anti-Tumor Effects of PU141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel mTORC1 inhibitor, PU141, against the established therapeutic agent, Everolimus. The data presented herein is based on representative preclinical xenograft models to validate and compare their in vivo anti-tumor efficacy.

Introduction and Mechanism of Action

This compound is a next-generation, orally bioavailable, selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][4][5]

mTORC1, a key downstream effector in this pathway, controls protein synthesis by phosphorylating targets like S6K1 and 4E-BP1.[1] By selectively inhibiting mTORC1, this compound is designed to halt aberrant cell growth and proliferation in tumors with a dysregulated PI3K/AKT/mTOR axis. This guide compares the in vivo performance of this compound with Everolimus, a well-characterized mTORC1 inhibitor approved for treating various cancers.[6][7][8]

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the signaling cascade leading to mTORC1 activation and the points of inhibition for agents like this compound and Everolimus.

PI3K_AKT_mTOR_Pathway cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PI3K This compound This compound & Everolimus This compound->mTORC1

Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.

Comparative In Vivo Efficacy

The anti-tumor activities of this compound and Everolimus were evaluated in a human breast cancer (MCF-7) xenograft mouse model. Both compounds were administered orally, daily for 21 days, and tumor growth was monitored.

Table 1: Tumor Growth Inhibition in MCF-7 Xenograft Model
Treatment Group (n=8)Dose (mg/kg, p.o.)Mean Tumor Volume (Day 21, mm³) ± SEMTumor Growth Inhibition (TGI) %Body Weight Change (%)
Vehicle Control-1545 ± 120-+5.2
This compound 10 417 ± 55 73% -2.1
Everolimus10587 ± 7262%-3.5

TGI was calculated at the end of the study relative to the vehicle control group.

The results indicate that this compound demonstrates superior tumor growth inhibition compared to Everolimus at the same dosage, with a favorable tolerability profile as indicated by minimal body weight change.

Experimental Protocols & Workflow

In Vivo Xenograft Study Workflow

The following diagram outlines the key phases of the in vivo efficacy study.

Xenograft_Workflow A Cell Culture (MCF-7) B Tumor Implantation (Subcutaneous) A->B C Tumor Growth (to ~150 mm³) B->C D Randomization & Group Assignment C->D E Daily Dosing (21 Days) D->E F Tumor Measurement & Body Weight E->F 2x per week G Data Analysis (TGI Calculation) F->G

Figure 2. Standard workflow for a xenograft efficacy study.
Detailed Methodologies

1. Cell Line and Culture:

  • Human breast adenocarcinoma MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old) were used for the study. The animals were housed in sterile conditions with access to food and water ad libitum. All procedures were approved by the Institutional Animal Care and Use Committee.

3. Tumor Implantation and Growth:

  • MCF-7 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) were injected subcutaneously into the right flank of each mouse.[9]

  • Tumors were allowed to grow until they reached a mean volume of approximately 100-150 mm³.[9]

4. Treatment Administration:

  • Mice were randomized into three groups (n=8 per group): Vehicle, this compound (10 mg/kg), and Everolimus (10 mg/kg).

  • Compounds were formulated in a vehicle of 10% NMP/90% PEG300 and administered once daily via oral gavage for 21 consecutive days.[10]

5. Efficacy Evaluation:

  • Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2 .[9]

  • Body weights were recorded twice weekly as a measure of general toxicity.

  • Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 .

Pharmacodynamic Assessment

To confirm that the observed anti-tumor effect was due to target engagement, a pharmacodynamic (PD) study was conducted. Tumor samples were collected 4 hours after the final dose and analyzed for the phosphorylation of S6, a downstream marker of mTORC1 activity.

Table 2: Phospho-S6 Inhibition in Tumor Tissue
Treatment GroupDose (mg/kg, p.o.)Relative p-S6/Total S6 Ratio (vs. Control)
Vehicle Control-1.00
This compound 10 0.15
Everolimus100.28

This compound treatment resulted in a more profound inhibition of S6 phosphorylation compared to Everolimus, indicating superior target engagement in the tumor tissue, which correlates with its enhanced anti-tumor efficacy.[6]

Logical Relationship: Efficacy and Target Engagement

The data supports a clear relationship between the drug's mechanism, its ability to engage the target in vivo, and the resulting anti-tumor effect.

Logical_Flow A This compound Administration (Oral, 10 mg/kg) B Inhibition of mTORC1 in Tumor Tissue A->B Pharmacokinetics C Reduced p-S6 Levels (Target Engagement) B->C Mechanism of Action D Inhibition of Protein Synthesis & Cell Cycle C->D Downstream Effect E Tumor Growth Inhibition (TGI) D->E Cellular Outcome

Figure 3. Causal chain from drug administration to efficacy.

Conclusion

The in vivo data presented in this guide demonstrates that this compound is a highly potent mTORC1 inhibitor with significant anti-tumor activity in a breast cancer xenograft model. When compared directly with Everolimus, this compound exhibited superior tumor growth inhibition and more robust target engagement at an equivalent dose, coupled with excellent tolerability. These findings underscore the potential of this compound as a promising therapeutic candidate for cancers driven by a dysregulated PI3K/AKT/mTOR pathway.

References

Unveiling the Selectivity of PU141: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the landscape of epigenetic research, the pyridoisothiazolone PU141 has been identified as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This guide provides a comprehensive comparison of this compound's cross-reactivity with other acetyltransferases, supported by key experimental data and detailed protocols to assist researchers in drug development and cellular biology.

Executive Summary

This compound demonstrates marked selectivity for the highly homologous p300 and CBP enzymes, which are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. In vitro enzymatic assays reveal that this compound has significantly lower inhibitory activity against other histone acetyltransferases such as p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (Gcn5). This selectivity profile makes this compound a valuable tool for dissecting the specific roles of p300/CBP in health and disease.

Comparative Analysis of Inhibitory Activity

The cross-reactivity of this compound was evaluated against a panel of key histone acetyltransferases. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from in vitro enzymatic assays, demonstrating the compound's selectivity.

Acetyltransferase TargetIC50 (µM) of this compoundSelectivity Profile
p300 2.4 ± 0.2Primary Target
CBP 2.1 ± 0.1Primary Target
PCAF20.3 ± 1.5~8-10 fold selective for p300/CBP
Gcn5> 50> 20-25 fold selective for p300/CBP

Data sourced from in vitro enzymatic activity assays. Lower IC50 values indicate higher inhibitory potency.

Experimental Methodologies

The determination of acetyltransferase inhibition by this compound was conducted using a robust, antibody-based enzymatic assay. Below is a detailed protocol for assessing the inhibitory potential of compounds against a panel of acetyltransferases.

Protocol: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (ELISA-based)

1. Reagents and Materials:

  • Recombinant human HAT enzymes (p300, CBP, PCAF, Gcn5)

  • Histone H3 peptide (e.g., corresponding to amino acids 1-21) as substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound and other test compounds dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • High-binding 96-well microplates

  • Primary antibody specific for acetylated histone H3 at a particular lysine residue (e.g., anti-acetyl-H3K18)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

2. Experimental Procedure:

  • Coating: Coat the wells of a high-binding 96-well microplate with the histone H3 peptide substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in each well containing the assay buffer, recombinant HAT enzyme, and Acetyl-CoA.

    • Add varying concentrations of this compound (or control compounds) to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

    • Incubate the plate at 30°C for 1-2 hours to allow the enzymatic acetylation of the histone peptide.

  • Detection:

    • Wash the plate to remove the reaction mixture.

    • Add the primary antibody against the specific acetylated lysine residue to each well and incubate for 1 hour at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate again and add the TMB substrate. Allow the color to develop.

  • Data Analysis:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Contexts

To further clarify the methodologies and the biological relevance of this compound's targets, the following diagrams illustrate the experimental workflow and a key signaling pathway involving p300/CBP.

G cluster_prep Plate Preparation cluster_rxn Enzymatic Reaction cluster_detect Detection A Coat Plate with Histone H3 Peptide B Wash Plate A->B C Add HAT Enzyme, Acetyl-CoA B->C D Add this compound (Test Compound) C->D E Incubate at 30°C D->E F Add Primary Antibody (Anti-AcH3) E->F G Add HRP-Secondary Antibody F->G H Add TMB Substrate G->H I Read Absorbance at 450 nm H->I

HAT Inhibition Assay Workflow

The p300/CBP proteins are crucial co-activators in many signaling pathways, including the NF-κB pathway, which is central to inflammation and immune responses.

cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to IκBα Degradation NFkB NF-κB (p65/p50) p300CBP p300/CBP NFkB->p300CBP Recruits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Transcription Gene Transcription (Inflammatory Genes) p300CBP->Transcription Acetylates Histones & Co-activates Nucleus->Transcription Initiates

Role of p300/CBP in NF-κB Signaling

Conclusion

The available data robustly supports that this compound is a selective inhibitor of the p300/CBP histone acetyltransferases. Its limited activity against other HATs like PCAF and Gcn5 makes it a precise chemical probe for investigating the specific functions of p300 and CBP in cellular and disease models. This guide provides the necessary data and protocols for researchers to effectively utilize and evaluate this compound in their studies.

PU141 vs. PU139: A Comparative Analysis of Two Histone Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pan-HAT inhibitor PU139 and the selective CBP/p300 inhibitor PU141, focusing on their inhibitory activity, effects on cancer cell growth, and in vivo efficacy.

This guide provides a comprehensive comparative analysis of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, PU139 and this compound, for researchers, scientists, and drug development professionals. We will delve into their distinct inhibitory profiles, compare their efficacy in inhibiting cancer cell growth through in vitro studies, and examine their anti-tumor activities in vivo, presenting supporting experimental data in clearly structured tables and detailed methodologies.

Introduction to PU139 and this compound

PU139 and this compound are small molecule inhibitors targeting histone acetyltransferases (HATs), enzymes crucial for regulating chromatin structure and gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. While both compounds share a common chemical scaffold, they exhibit different selectivity profiles. PU139 acts as a pan-HAT inhibitor, targeting multiple HATs including Gcn5, p300/CBP-associated factor (PCAF), and the highly related CREB-binding protein (CBP) and p300. In contrast, this compound demonstrates greater selectivity, primarily targeting the CBP and p300 acetyltransferases.[1] This difference in target engagement is a key factor influencing their biological activities.

In Vitro Inhibitory Activity

The inhibitory potential of PU139 and this compound against various HAT enzymes has been characterized using in vitro assays. PU139 displays broad-spectrum inhibition with IC50 values in the low micromolar range against Gcn5, PCAF, CBP, and p300. The selectivity of this compound for CBP and p300 is a distinguishing feature.

CompoundGcn5 (IC50)PCAF (IC50)CBP (IC50)p300 (IC50)
PU139 8.39 µM9.74 µM2.49 µM5.35 µM
This compound > 50 µM> 50 µMNot explicitly quantified in cited literatureNot explicitly quantified in cited literature

Data for PU139 sourced from multiple commercial suppliers. Data for this compound selectivity is based on Gajer et al., 2015, which states selectivity for CBP/p300 without providing specific IC50 values.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative effects of PU139 and this compound have been evaluated against a panel of human cancer cell lines. Both compounds inhibit cell growth across various tumor types, with their potency (GI50 values) varying between cell lines. The data presented below is from a study by Gajer et al. (2015) using a sulforhodamine B (SRB) assay.

Cell LineCancer TypePU139 (GI50)This compound (GI50)
A431Epidermoid Carcinoma21 µM19 µM
A549Lung Carcinoma25 µM23 µM
A2780Ovarian Carcinoma19 µM18 µM
HCT116Colon Carcinoma20 µM18 µM
HepG2Hepatocellular Carcinoma23 µM22 µM
MCF7Breast Carcinoma22 µM20 µM
SK-N-SH Neuroblastoma 18 µM 17 µM
SW480Colon Adenocarcinoma24 µM21 µM
U-87 MGGlioblastoma26 µM24 µM

Data extracted from Gajer et al., Oncogenesis (2015).

In Vivo Antitumor Activity in a Neuroblastoma Xenograft Model

A key comparative study by Gajer et al. (2015) investigated the in vivo efficacy of both PU139 and this compound in a neuroblastoma xenograft mouse model. In this study, human SK-N-SH neuroblastoma cells were implanted into mice. Both compounds were shown to significantly inhibit tumor growth when administered intraperitoneally. Furthermore, the pan-inhibitor PU139 was found to synergize with the chemotherapeutic drug doxorubicin in vivo.[1]

While specific tumor volume reduction percentages are not detailed in the readily available literature, the study concluded that both inhibitors block the growth of SK-N-SH neuroblastoma xenografts in mice.[1]

Mechanism of Action: Histone Hypoacetylation and Cell Death

Both PU139 and this compound exert their anticancer effects by inducing histone hypoacetylation.[1] By inhibiting HATs, these compounds reduce the acetylation of histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. This ultimately inhibits cell proliferation.

Interestingly, the pan-inhibitor PU139 has been shown to trigger caspase-independent cell death in neuroblastoma cell lines, suggesting a distinct mechanism of inducing cell death compared to many conventional chemotherapeutic agents.[1]

Experimental Protocols

A summary of the key experimental methodologies is provided below. For complete details, please refer to the original publications.

In Vitro HAT Inhibition Assay

The inhibitory activity of the compounds against different HAT enzymes is typically determined using a biochemical assay. This often involves incubating the recombinant HAT enzyme with a histone peptide substrate and acetyl-CoA in the presence of varying concentrations of the inhibitor. The level of acetylation is then quantified, often using methods like filter-binding assays with radiolabeled acetyl-CoA or ELISA-based techniques with antibodies specific for acetylated lysines.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The GI50 values were determined using the sulforhodamine B (SRB) assay.

  • Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with serial dilutions of PU139 or this compound for a specified period (e.g., 48-72 hours).

  • After treatment, cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell density.

  • The GI50 value, the concentration at which the inhibitor causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vivo Neuroblastoma Xenograft Model

The in vivo antitumor activity was assessed using a xenograft model as described by Gajer et al. (2015).

  • Human neuroblastoma cells (SK-N-SH) are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • PU139 or this compound, solubilized in a suitable vehicle (e.g., 10% Tween-80 in saline), are administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised for further analysis.

  • The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

HAT_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitors HAT HATs (Gcn5, PCAF, CBP, p300) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation Histones Histones Histones->HAT Chromatin Open Chromatin Acetylated_Histones->Chromatin DNA DNA DNA->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression PU139 PU139 (Pan-Inhibitor) PU139->HAT This compound This compound (Selective Inhibitor) This compound->HAT Selectively CBP/p300

Caption: Mechanism of HAT inhibition by PU139 and this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HAT_Assay HAT Inhibition Assay (IC50 Determination) SRB_Assay SRB Assay (GI50 Determination) Cell_Culture Cancer Cell Lines Cell_Culture->SRB_Assay Xenograft Neuroblastoma Xenograft Model Treatment Treatment with PU139 or this compound Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy Evaluation of Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: Experimental workflow for comparing PU139 and this compound.

Conclusion

Both PU139 and this compound are effective inhibitors of histone acetyltransferases with demonstrated anticancer activity in vitro and in vivo. The primary distinction lies in their selectivity, with PU139 acting as a pan-HAT inhibitor and this compound showing selectivity for CBP/p300. This difference may have implications for their mechanisms of action and potential therapeutic applications. The similar GI50 values across a range of cancer cell lines suggest that for these specific lines, the broader inhibition profile of PU139 does not translate to significantly greater potency in vitro. The in vivo data confirms the potential of both compounds as anticancer agents, particularly in neuroblastoma. Further research is warranted to explore the therapeutic potential of these compounds and to understand the nuances of their differing selectivity profiles in various biological contexts.

References

Independent Validation of PU141's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor PU141 with alternative therapies. The information is presented through structured data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action and performance.

This compound is a pyridoisothiazolone-based inhibitor of histone acetyltransferases (HATs), demonstrating selectivity for the CBP and p300 enzymes.[1] Its mechanism of action centers on the inhibition of histone acetylation, leading to a state of histone hypoacetylation. This alteration in the epigenetic landscape has been shown to impede the growth of various neoplastic cell lines, with notable activity observed in neuroblastoma models.[1]

Comparative Analysis of p300/CBP Inhibitors

To provide a clear comparison of this compound's performance against other p300/CBP targeting compounds, the following tables summarize key quantitative data.

In Vitro Activity of p300/CBP Inhibitors
CompoundTypep300 IC50/KdCBP IC50/KdSelectivity Notes
This compound HAT Inhibitor--Selective for p300/CBP over other HATs like Gcn5 and PCAF.[1]
A-485 HAT Inhibitor9.8 nM (IC50) / 60 nM (IC50)2.6 nM (IC50)Highly selective over BET bromodomains and >150 non-epigenetic targets.[2]
CCS1477 Bromodomain Inhibitor1.3 nM (Kd)1.7 nM (Kd)170-fold selectivity for p300/CBP over BRD4.[3][4]
CBPD-409 PROTAC Degrader0.2-0.4 nM (DC50)0.2-0.4 nM (DC50)Induces degradation of p300/CBP proteins.

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity. DC50 is the concentration for 50% of maximal degradation.

In Vivo Efficacy of p300/CBP Inhibitors
CompoundCancer ModelDosing RegimenKey Outcomes
This compound Neuroblastoma (SK-N-SH xenograft)-Blocked tumor growth.[1]
PU139 (related to this compound) Neuroblastoma (SK-N-SH xenograft)-Blocked tumor growth and synergized with doxorubicin.[1]
A-485 Castration-Resistant Prostate Cancer-Inhibited tumor growth in a xenograft model.[2]
CCS1477 Castration-Resistant Prostate Cancer (22Rv1 xenograft)10, 20 mg/kg qd or 30 mg/kg qodComplete tumor growth inhibition over 28 days.[4]
CBPD-409 Castration-Resistant Prostate Cancer (VCaP xenograft)1 mg/kg single oral dose>95% depletion of CBP/p300 proteins in tumor tissue.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound. By selectively inhibiting the histone acetyltransferase activity of p300 and CBP, this compound prevents the acetylation of histone proteins. This leads to a more condensed chromatin structure, which in turn represses the transcription of genes essential for tumor cell growth and proliferation.

PU141_Mechanism_of_Action This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP inhibits Hypoacetylation Histone Hypoacetylation Acetylation Histone Acetylation p300_CBP->Acetylation catalyzes Histones Histone Proteins Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription (Oncogenes) Chromatin->Transcription Growth Tumor Growth & Proliferation Transcription->Growth Condensed_Chromatin Condensed Chromatin Repression Transcriptional Repression Inhibition_Growth Inhibition of Tumor Growth

This compound inhibits p300/CBP, leading to transcriptional repression.

Experimental Protocols

Detailed methodologies for the key experiments cited in the primary research on this compound are provided below.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay was utilized to determine the inhibitory activity of this compound against various HAT enzymes.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the respective HAT enzyme (e.g., p300, CBP, Gcn5, or PCAF), a histone H3 or H4 peptide substrate, and the inhibitor (this compound) at varying concentrations in a suitable assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled [³H]-acetyl-CoA.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period to allow for the enzymatic transfer of the acetyl group to the histone substrate.

  • Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

  • Washing: The filter paper is washed multiple times with a wash buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-acetyl-CoA.

  • Scintillation Counting: The radioactivity retained on the filter paper, corresponding to the acetylated histone substrate, is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (without inhibitor). IC50 values are then determined from the dose-response curves.

HAT_Inhibition_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (HAT, Substrate, this compound) start->prepare_mix add_acetyl_coa Add [³H]-acetyl-CoA prepare_mix->add_acetyl_coa incubate Incubate at 30°C add_acetyl_coa->incubate stop_reaction Spot on Filter Paper incubate->stop_reaction wash Wash Filter Paper stop_reaction->wash count Liquid Scintillation Counting wash->count analyze Calculate % Inhibition & IC50 count->analyze end End analyze->end

Workflow for the HAT inhibition assay.
In Vivo Neuroblastoma Xenograft Model

This model was used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Human neuroblastoma cells (e.g., SK-N-SH) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (length x width²) / 2 is commonly used to calculate tumor volume.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: The tumor growth curves of the treatment group are compared to the control group to determine the efficacy of the inhibitor.

Xenograft_Model_Workflow start Start implant_cells Implant Neuroblastoma Cells in Mice start->implant_cells tumor_growth Allow Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume Regularly treat->measure monitor Monitor Animal Health measure->monitor endpoint Reach Study Endpoint monitor->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

Workflow for the in vivo xenograft model.

References

Unveiling the Efficacy of PU141: A Comparative Guide to a Novel HAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of oncology and drug development, the quest for potent and selective anticancer agents is a continuous endeavor. In this context, PU141, a novel pyridoisothiazolone histone acetyltransferase (HAT) inhibitor, has emerged as a promising candidate, demonstrating significant activity against neuroblastoma. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, detailed protocols, and a visual representation of its mechanism of action.

Executive Summary

This compound is a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] By inhibiting these enzymes, this compound induces hypoacetylation of histones, leading to a more condensed chromatin state and the repression of key oncogenes.[1] Experimental evidence has demonstrated its ability to inhibit the growth of various cancer cell lines, particularly neuroblastoma, both in vitro and in vivo.[1] This guide will delve into the specifics of these findings, offering a clear comparison with other HAT inhibitors and related epigenetic modulators.

Comparative Data Analysis

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound and a related pan-HAT inhibitor, PU139, as determined by the sulforhodamine B (SRB) assay.

Cell LineCancer TypeThis compound GI50 (µM)PU139 GI50 (µM)
SK-N-SHNeuroblastoma>3018
KellyNeuroblastoma>3015
IMR-32Neuroblastoma>3019
HCT116Colon Carcinoma>3025
A549Lung Carcinoma>30>30
MCF7Breast Carcinoma>30>30

Data extracted from Gajer et al., 2015.[1]

In addition to its direct anti-proliferative effects, this compound has been shown to induce histone hypoacetylation. Western blot analysis of histone extracts from SK-N-SH neuroblastoma and HCT116 colon carcinoma cells treated with this compound (25 µM) showed a marked decrease in the acetylation of histone H3 at lysine 9 (H3K9), H3K14, and histone H4 at lysine 8 (H4K8) and H4K16.[2]

Mechanism of Action: The CBP/p300 Signaling Pathway

This compound exerts its anticancer effects by targeting the CBP/p300 signaling pathway, which plays a crucial role in regulating gene expression. The following diagram illustrates the mechanism of action of this compound.

PU141_Mechanism cluster_nucleus Cell Nucleus This compound This compound CBP_p300 CBP/p300 (Histone Acetyltransferases) This compound->CBP_p300 Inhibits Histones Histones CBP_p300->Histones Acetylates Acetylated_Histones Acetylated Histones (Relaxed Chromatin) DNA DNA Acetylated_Histones->DNA Promotes unwinding Oncogenes Oncogene Transcription (e.g., MYC) DNA->Oncogenes Leads to Tumor_Growth Tumor Growth & Proliferation Oncogenes->Tumor_Growth Transcription_Factors Transcription Factors Transcription_Factors->CBP_p300 Recruits

Caption: Mechanism of action of this compound in inhibiting tumor growth.

Experimental Protocols

To ensure the reproducibility of the experimental results cited, detailed methodologies for key assays are provided below.

Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[2]

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[1]

  • Wash the plates five times with deionized water and allow them to air dry.[2]

  • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[2]

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[1]

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

In Vivo Neuroblastoma Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

Materials:

  • Immunodeficient mice (e.g., NMRI-nu/nu)

  • SK-N-SH neuroblastoma cells

  • Matrigel

  • This compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 5 x 10^6 SK-N-SH cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally daily.

  • Measure the tumor volume with calipers every other day using the formula: (length x width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation).

Alternative Approaches

While this compound shows promise, it is important to consider alternative strategies for targeting HATs in cancer therapy.

  • Pan-HAT Inhibitors: Compounds like PU139, which inhibit a broader range of HATs including Gcn5 and PCAF in addition to CBP/p300, may offer a different therapeutic window and potential for synergistic combinations.[1]

  • PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of p300/CBP, such as CBPD-409, represent a novel approach to eliminate the function of these proteins entirely, which may be more effective than simply inhibiting their enzymatic activity.

  • HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors work in the opposite manner to HAT inhibitors, promoting histone acetylation. In some contexts, they have also shown anticancer activity and are being explored in combination with other therapies for neuroblastoma.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that selectively targets the CBP/p300 histone acetyltransferases. Its ability to inhibit neuroblastoma growth in preclinical models highlights the importance of this signaling pathway in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this compound and to compare its efficacy with other emerging cancer therapies. Further optimization of its pharmacological properties could pave the way for its clinical development as a novel epigenetic anticancer drug.

References

Head-to-Head Comparison of PU141 and C646: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two widely used histone acetyltransferase (HAT) inhibitors, PU141 and C646. Both compounds are valuable tools for studying the roles of the closely related transcriptional co-activators, p300 and CREB-binding protein (CBP), in various biological processes, including gene regulation, cell proliferation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs.

Overview and Mechanism of Action

This compound and C646 are small molecule inhibitors that target the catalytic HAT domain of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins. By inhibiting their activity, this compound and C646 can induce histone hypoacetylation, leading to the modulation of gene expression and subsequent cellular effects.

This compound is a pyridoisothiazolone-based HAT inhibitor that is selective for p300 and CBP.[1] It has been shown to induce histone hypoacetylation and inhibit the growth of various cancer cell lines.[1]

C646 is a well-characterized, competitive inhibitor of p300 with a reported Ki of 400 nM. It is selective for p300 over other histone acetyltransferases.[2] C646 has been demonstrated to induce cell cycle arrest, apoptosis, and autophagy in several cancer models.[2][3]

Quantitative Performance Data

ParameterThis compoundC646Reference Compound (A-485)
Target p300/CBPp300p300/CBP
Ki Not Reported400 nMNot Reported
IC50 (enzymatic) Not ReportedNot Reported60 nM (for p300)
Cellular Potency Micromolar concentrations for growth inhibition in various cell lines[3]10 µM inhibits growth of melanoma and non-small cell lung cancer cell lines[3]Not Reported
Observed Cellular Effects Induces histone hypoacetylation; Inhibits cancer cell growth[3]Induces cell cycle arrest, apoptosis, and autophagy; Reduces histone H3 and H4 acetylation[2][4]Potent and selective inhibition of p300/CBP catalytic activity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to characterize the activity of HAT inhibitors like this compound and C646.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or C646 (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Histone Acetylation Assay (Western Blot)

This protocol allows for the detection of changes in global histone acetylation levels.

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or C646 for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and C646 and a typical experimental workflow for their characterization.

p300_CBP_Signaling_Pathway p300/CBP Signaling Pathway cluster_extracellular Extracellular Signals cluster_cellular Cellular Response cluster_inhibitors Inhibitors Growth_Factors Growth Factors, Cytokines, etc. Receptors Cell Surface Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., p53, NF-κB, MYC) Signal_Transduction->Transcription_Factors p300_CBP p300/CBP Transcription_Factors->p300_CBP recruitment Histone_Acetylation Histone Acetylation (H3, H4) p300_CBP->Histone_Acetylation HAT activity Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression Cellular_Outcomes Cell Proliferation, Apoptosis, etc. Gene_Expression->Cellular_Outcomes This compound This compound This compound->p300_CBP C646 C646 C646->p300_CBP

Caption: p300/CBP as key integrators of signaling pathways.

Inhibitor_Characterization_Workflow Inhibitor Characterization Workflow start Select Inhibitor (this compound or C646) in_vitro_assay In Vitro Enzymatic Assay start->in_vitro_assay cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture data_analysis Data Analysis (IC50, Protein Levels) in_vitro_assay->data_analysis treatment Inhibitor Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for Histone Acetylation treatment->western_blot viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

Caption: A typical workflow for characterizing HAT inhibitors.

Conclusion

Both this compound and C646 are effective inhibitors of the p300/CBP family of histone acetyltransferases and serve as valuable tools for cancer research and epigenetic studies. C646 is a well-documented competitive inhibitor of p300 with a known Ki value, making it a suitable choice for studies requiring a well-characterized compound. This compound is also a selective inhibitor of p300/CBP and has demonstrated broad anti-proliferative activity.

The choice between this compound and C646 will depend on the specific research question, the cell system being used, and the desired level of target engagement. For researchers initiating studies on p300/CBP inhibition, C646 may be a preferred starting point due to the extensive body of literature and available quantitative data. However, this compound represents a distinct chemical scaffold that may offer different pharmacokinetic or off-target profiles, warranting its consideration in broader screening or validation studies. It is recommended that researchers empirically determine the optimal concentration and treatment conditions for either inhibitor in their specific experimental system.

References

Unveiling the Selectivity of PU141 for p300/CBP Histone Acetyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of epigenetic modulators is paramount. This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor PU141, with a focus on confirming its selectivity for the homologous proteins p300 and CREB-binding protein (CBP).

This compound, a pyridoisothiazolone derivative, has been identified as a selective inhibitor of the KAT3 family of histone acetyltransferases, which includes p300 and CBP.[1][2] These enzymes are critical transcriptional coactivators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer. The ability to selectively inhibit p300/CBP is a key objective in the development of novel therapeutics.

Quantitative Comparison of HAT Inhibitor Selectivity

Inhibitorp300 (IC50)CBP (IC50)PCAF (IC50)GCN5 (IC50)Reference
This compound SelectiveSelective> PU139> PU139[1]
PU139 5.35 µM2.49 µM9.74 µM8.39 µM[3]
A-485 60 nMNot Reported>100-fold selective>100-fold selective[4]
C646 400 nM (Ki)SelectiveSelective vs other HATsSelective vs other HATs[5]

Note: The table illustrates the selectivity profile of this compound in relation to the pan-inhibitor PU139 and other known p300/CBP inhibitors. The lack of specific IC50 values for this compound in the public literature is a current limitation.

Mechanism of Action and Cellular Effects

This compound exerts its effect by inhibiting the acetyltransferase activity of p300 and CBP, leading to a state of histone hypoacetylation within cells.[2] Specifically, treatment with this compound has been shown to decrease the hyperacetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8) that is induced by histone deacetylase (HDAC) inhibitors like SAHA.[2] This targeted reduction in histone acetylation at specific sites confirms the engagement of this compound with its intended targets within a cellular context and its ability to modulate the epigenetic landscape.

This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Acetylated_Histones Acetylated Histones (e.g., H3K14ac, H4K8ac) p300_CBP->Acetylated_Histones Promotes Acetylation Histones Histones (e.g., H3, H4) Histones->p300_CBP Substrate Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Activates

Inhibitory action of this compound on the p300/CBP signaling pathway.

Experimental Protocols

The determination of inhibitor selectivity is reliant on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used to characterize inhibitors like this compound.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay directly measures the enzymatic activity of purified HATs in the presence of an inhibitor.

Objective: To determine the IC50 value of an inhibitor against specific HAT enzymes (e.g., p300, CBP, PCAF, GCN5).

Materials:

  • Recombinant human HAT enzymes (p300, CBP, PCAF, GCN5)

  • Histone H3 or H4 peptide substrate

  • [3H]-Acetyl Coenzyme A

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation cocktail

  • Filter paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme.

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding [3H]-Acetyl CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated [3H]-Acetyl CoA.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

cluster_0 Reaction Preparation cluster_1 Reaction & Quenching cluster_2 Measurement & Analysis A HAT Enzyme + Buffer E Incubate at 30°C A->E B Histone Peptide B->E C Inhibitor (e.g., this compound) C->E D [3H]-Acetyl CoA D->E F Spot on Filter Paper E->F G Wash Filter Paper F->G H Scintillation Counting G->H I IC50 Determination H->I

Workflow for an in vitro HAT inhibition assay.
Cellular Histone Acetylation Assay

This assay assesses the ability of an inhibitor to modulate histone acetylation levels within a cellular context.

Objective: To confirm the on-target activity of a HAT inhibitor in cells.

Materials:

  • Human cancer cell line (e.g., SK-N-SH neuroblastoma or HCT116 colon carcinoma)[5]

  • Cell culture medium and reagents

  • Test inhibitor (this compound)

  • HDAC inhibitor (e.g., SAHA) for inducing hyperacetylation

  • Lysis buffer and reagents for histone extraction

  • Antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and total histones

  • Western blotting apparatus and reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the test inhibitor (e.g., 25 µM this compound) and/or an HDAC inhibitor (e.g., 10 µM SAHA) for a specified time (e.g., 3 hours).[5]

  • Harvest the cells and perform acid extraction of histones.

  • Separate the histone proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against specific acetylated histone marks and total histone (as a loading control).

  • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative levels of histone acetylation.

Conclusion

The available evidence strongly indicates that this compound is a selective inhibitor of the p300/CBP histone acetyltransferases. This selectivity is a significant advancement over pan-HAT inhibitors like its analog PU139. While the direct quantitative IC50 data for this compound remains to be fully disclosed in peer-reviewed literature, its demonstrated ability to specifically reduce p300/CBP-mediated histone acetylation marks in cellular assays provides compelling support for its selective mode of action. For researchers in oncology and other fields where p300/CBP are therapeutic targets, this compound represents a valuable tool for further investigation. Future studies providing a comprehensive selectivity panel with quantitative IC50 values will be crucial for its continued development and application.

References

Safety Operating Guide

Proper Disposal Procedures for PU141

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized template for the proper disposal of a hypothetical laboratory chemical, "PU141." As "this compound" does not correspond to a known chemical entity, this guide is for illustrative purposes. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for the actual compound you are working with.

This document provides essential safety and logistical information for the operational handling and disposal of the hypothetical compound this compound. The procedural guidance herein is designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Risk Assessment and Mitigation

A thorough risk assessment must be conducted before handling and disposing of this compound.[1][2][3][4] This involves identifying potential hazards and implementing control measures to minimize risks.[2][4]

Hazard Category Potential Risk Mitigation Strategy
Health Hazards Acute toxicity (inhalation, ingestion, dermal), skin/eye irritation, carcinogenicity, mutagenicity, reproductive toxicity.- Conduct all work in a certified chemical fume hood. - Wear appropriate Personal Protective Equipment (PPE). - Have an emergency eyewash and safety shower readily accessible.[2] - Establish a clear emergency response plan.
Physical Hazards Flammability, reactivity with other chemicals, explosivity.- Store away from incompatible materials, ignition sources, and extreme heat.[5][6][7] - Use non-sparking tools if the substance is highly flammable.[8] - Avoid mixing with other chemicals unless compatibility is confirmed.[5]
Environmental Hazards Aquatic toxicity, persistence in the environment.- Prevent release into drains or waterways. - Dispose of as hazardous waste through certified channels. - Decontaminate all surfaces and equipment after use.
Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6][9][10][11]

Waste Stream Description Container Type Labeling Requirements
Solid this compound Waste Contaminated lab materials such as gloves, pipette tips, and paper towels.[12]Labeled, sealed, and puncture-resistant container."Hazardous Waste," "Solid Waste," "this compound," and list of all components.
Liquid this compound Waste Unused or spent solutions containing this compound.Labeled, sealed, and chemically compatible container with a screw cap."Hazardous Waste," "Liquid Waste," "this compound," and list of all solvent components with percentages.[13]
Sharps Waste Needles, syringes, or blades contaminated with this compound.Labeled, puncture-proof sharps container.[13]"Hazardous Sharps Waste," "Biohazard" symbol if applicable, "this compound."
Aqueous Waste Diluted solutions containing trace amounts of this compound.Labeled, sealed, and chemically compatible container."Hazardous Aqueous Waste," "this compound," and list of all components.

Experimental Protocols

Protocol for Decontamination of Lab Surfaces
  • Preparation: Ensure all necessary PPE is worn, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Containment: If a spill occurs, contain the spill using absorbent pads, starting from the outside and working inward.[14]

  • Decontamination: Prepare a fresh solution of a suitable decontamination agent (e.g., 10% bleach solution, followed by 70% ethanol, depending on chemical compatibility).

  • Application: Apply the decontamination solution to the affected area and allow for the appropriate contact time as specified by your institution's protocols.

  • Cleaning: Wipe the area with absorbent pads, moving in an "S" shape to avoid re-contamination.[15]

  • Disposal: Dispose of all contaminated materials as hazardous solid waste.[14]

Protocol for this compound Waste Disposal
  • Segregation: Collect all this compound waste in designated, properly labeled containers as outlined in the waste segregation table.

  • Storage: Store waste containers in a designated satellite accumulation area, which should be in a secondary containment tray within a ventilated cabinet.[6][10][13]

  • Labeling: Ensure all containers are clearly labeled with the contents, hazard warnings, and accumulation start date.[10][11][16]

  • Pickup Request: When the container is three-quarters full, submit a hazardous waste pickup request to your institution's EHS department.[13]

  • Documentation: Maintain a log of all hazardous waste generated, including the type, quantity, and date of disposal.

Visual Guides

PU141_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Experiment Experiment Solid Waste Solid Waste Experiment->Solid Waste Gloves, Tips Liquid Waste Liquid Waste Experiment->Liquid Waste Solutions Sharps Waste Sharps Waste Experiment->Sharps Waste Needles Solid_Container Solid Waste Container Solid Waste->Solid_Container Liquid_Container Liquid Waste Container Liquid Waste->Liquid_Container Sharps_Container Sharps Container Sharps Waste->Sharps_Container SAA Satellite Accumulation Area (Secondary Containment) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Spill_Response_Plan Spill_Occurs Spill Occurs Evacuate Evacuate Area (If necessary) Spill_Occurs->Evacuate Notify_Supervisor Notify Supervisor & EHS Spill_Occurs->Notify_Supervisor Secure_Area Secure the Area Notify_Supervisor->Secure_Area Wear_PPE Don Appropriate PPE Secure_Area->Wear_PPE Contain_Spill Contain Spill (Absorbent material) Wear_PPE->Contain_Spill Neutralize Neutralize (If applicable) Contain_Spill->Neutralize Clean_Up Clean Up Debris Neutralize->Clean_Up Decontaminate Decontaminate Surface Clean_Up->Decontaminate Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose_Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PU141
Reactant of Route 2
PU141

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.